molecular formula C5H8N2O B183260 2-(1H-imidazol-2-yl)ethanol CAS No. 51036-79-4

2-(1H-imidazol-2-yl)ethanol

Cat. No.: B183260
CAS No.: 51036-79-4
M. Wt: 112.13 g/mol
InChI Key: JEUPWQVILXWUFD-UHFFFAOYSA-N
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Description

Historical Evolution of Imidazole (B134444) and its Derivatives in Chemical Science

The journey of imidazole chemistry began in the 19th century and has since blossomed into a major field of study, driven by the discovery of its presence in vital biological molecules and its utility in creating novel compounds.

The first synthesis of the parent imidazole ring was achieved by Heinrich Debus in 1858. mdpi.comresearchgate.netnih.gov He produced the compound, which he named glyoxaline, through the reaction of glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia. mdpi.comnih.govirjet.net While this method produced relatively low yields, it remains a viable route for creating C-substituted imidazoles. mdpi.comnih.gov Even before Debus's synthesis of the parent compound, various imidazole derivatives had been discovered as early as the 1840s. nih.govirjet.net The name "imidazole" was later coined in 1887 by German chemist Arthur Rudolf Hantzsch.

Over the years, numerous other methods for synthesizing the imidazole scaffold have been developed, including the well-known Debus-Radziszewski reaction, the Phillips–Ladenburg reaction, the Wallach reaction, the Weidenhagen reaction, the Bredereck reaction, the Akabori reaction, and the van Leusen reaction. mdpi.com These synthetic advancements have been crucial in expanding the accessibility and diversity of imidazole derivatives for various scientific applications.

The imidazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. mdpi.comajrconline.org This designation stems from its recurring presence in a multitude of pharmacologically active molecules and its fundamental role in various biological processes. ajrconline.org The unique electronic properties of the imidazole ring, endowed by its two nitrogen atoms, allow it to engage in crucial hydrogen bonding interactions. ajrconline.org

The imidazole moiety is a core component of the essential amino acid histidine, where it plays a pivotal role in enzymatic catalysis by acting as a proton donor or acceptor. mdpi.comajrconline.org It is also found in other vital biological molecules such as the neurotransmitter histamine, purines like guanine (B1146940) and adenosine (B11128) in nucleic acids, and vitamin B12. mdpi.com

The versatility of the imidazole scaffold has led to its incorporation into a wide array of therapeutic agents with diverse activities, including:

Antibacterial mdpi.comajrconline.org

Antifungal mdpi.comajrconline.org

Anti-inflammatory mdpi.comajrconline.org

Anticancer mdpi.comajrconline.orgmdpi.com

Antiviral ajrconline.org

Antiparasitic mdpi.comajrconline.org

Antidiabetic mdpi.comajrconline.org

The development of the blockbuster drug cimetidine, an H2 receptor antagonist used to treat ulcers, underscored the immense therapeutic potential of imidazole-containing compounds and spurred further research and development in this area. mdpi.comresearchgate.net

Early Discoveries and Initial Synthesis of the Imidazole Nucleus

Significance of Hydroxyethyl-Substituted Imidazoles in Contemporary Research

The addition of a hydroxyethyl (B10761427) group to the imidazole ring, as seen in 2-(1H-imidazol-2-yl)ethanol, imparts specific properties that are of significant interest in contemporary research. The hydroxyl group can enhance a molecule's ability to form hydrogen bonds, which can be crucial for its interaction with biological targets.

Hydroxyethyl-substituted imidazoles have been investigated for a range of applications. For instance, N-substituted imidazoles are studied for their antifungal effects. researchgate.net The hydroxyl group can also improve the water solubility of a compound. In the field of medicinal chemistry, hydroxyethyl-substituted imidazole complexes have shown promise. For example, a hydroxyethyl-substituted silver (I) imidazole complex demonstrated potency comparable to cisplatin (B142131) against a pancreatic adenocarcinoma cell line. nih.gov Furthermore, research into benzimidazolium salts, which are structurally related to imidazoles, has shown that 2-hydroxyethyl substituted derivatives exhibit significant cytotoxic activity against human cancerous cell lines. tandfonline.com

Overview of Research Trajectories for this compound and Analogues

Research involving this compound and its analogues primarily revolves around its utility as a building block in organic synthesis and its potential biological activities.

As a synthetic intermediate, 2-(1H-imidazol-2-yl)ethanamine, a closely related analogue, serves as a versatile starting material for creating more complex molecules through reactions like alkylation and acylation. Similarly, 2-(1H-imidazol-1-yl)ethanol is used to synthesize a variety of pharmacologically active derivatives, particularly antifungal agents.

The biological activities of these and similar compounds are a major focus. For example, certain derivatives of 2-(1H-imidazol-1-yl)ethanol have shown potent activity against Trypanosoma cruzi, the parasite that causes Chagas disease. Analogues are also explored for their potential as anticancer agents, with some derivatives inducing apoptosis in cancer cell lines. Furthermore, the structural motif is being investigated for neurotherapeutic applications, with some similar compounds showing inhibition of dopamine (B1211576) reuptake.

The table below summarizes key research findings for this compound and its close analogues.

Compound/AnalogueResearch AreaKey Findings
2-(1H-Imidazol-1-yl)ethanol Antifungal AgentsServes as a key intermediate in their synthesis.
2-(1H-Imidazol-1-yl)ethanol Derivatives Antiparasitic ActivityPotent activity against Trypanosoma cruzi.
2-(1H-Imidazol-1-yl)ethanol Derivatives Anticancer PropertiesInduction of apoptosis in cancer cell lines like MCF-7.
2-(1H-Imidazol-2-yl)ethanamine Synthetic ChemistryVersatile building block for more complex molecules.
2-(1H-Imidazol-2-yl)ethanamine Derivatives Antimicrobial ActivitySignificant activity against Gram-positive bacteria.
Hydroxyethyl-substituted Ag(I) Imidazole Complex Anticancer ActivityPotency comparable to cisplatin against pancreatic adenocarcinoma cells. nih.gov
2-Hydroxyethyl Substituted Benzimidazolium Salts Anticancer ActivityHigh cytotoxic potency towards various cancer cell lines. tandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-imidazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c8-4-1-5-6-2-3-7-5/h2-3,8H,1,4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUPWQVILXWUFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566987
Record name 2-(1H-Imidazol-2-yl)ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51036-79-4
Record name 2-(1H-Imidazol-2-yl)ethan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-imidazol-2-yl)ethan-1-ol
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Synthetic Methodologies for 2 1h Imidazol 2 Yl Ethanol and Its Derivatives

Classical and Conventional Synthetic Routes

Traditional methods for synthesizing 2-(1H-imidazol-2-yl)ethanol and its derivatives often involve direct alkylation or multi-step sequences that have been well-established in organic chemistry.

Direct Alkylation Approaches with Ethylene (B1197577) Oxide

Direct alkylation represents a common and straightforward method for the synthesis of 2-(1H-imidazol-1-yl)ethanol. This approach typically involves the reaction of imidazole (B134444) with ethylene oxide. lookchem.com The reaction is usually carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, which facilitates the deprotonation of the imidazole ring.

Key parameters for this reaction include temperature control, typically between 40-60°C, to manage the volatility of ethylene oxide. The molar ratio of imidazole to ethylene oxide is also a critical factor, with a ratio of 1:1.2 often employed to optimize conversion and achieve yields in the range of 75–85%. Careful control of the stoichiometry is necessary to minimize the formation of di-alkylation byproducts.

ParameterOptimal RangeImpact on Yield
Temperature40–60°CMaximizes reaction rate while mitigating risks.
Imidazole:Ethylene Oxide Molar Ratio1:1.2Optimizes conversion and minimizes byproducts.
BaseSodium or Potassium HydroxideFacilitates deprotonation of imidazole.

Multi-Step Synthetic Strategies

More complex derivatives of this compound often necessitate multi-step synthetic sequences. These strategies can involve the initial formation of the imidazole core followed by subsequent functionalization, or the use of reduction reactions to introduce the alcohol moiety.

One common multi-step approach involves the initial synthesis of the imidazole ring, which is then functionalized to introduce the desired side chains. The Debus-Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia, is a classic method for forming the imidazole core. vulcanchem.com

Following the formation of the imidazole ring, various functionalization reactions can be employed. For instance, N-alkylation can be achieved by reacting the imidazole with a suitable alkyl halide. Subsequent reactions can then be performed on the introduced side chain.

A notable example is the synthesis of 2-heteroaryl-substituted 1H-benzimidazoles, which can be achieved by heating the bisulfite adducts of heteroaromatic aldehydes with o-phenylenediamine (B120857) in dimethylformamide (DMF). journals.co.za This method provides good yields and is more general and shorter than some earlier procedures. journals.co.za

Reduction reactions are crucial for converting a carbonyl group into the hydroxyl group of the ethanol (B145695) moiety. A widely used method involves the reduction of a ketone intermediate, such as 2-(1H-imidazol-1-yl)-1-arylethanones, using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a solvent such as methanol (B129727). This two-step approach first involves reacting an α-haloketone with imidazole to form the ketone intermediate, which is then reduced to the final alcohol product.

Imidazole Ring Formation and Subsequent Functionalization

Modern and Sustainable Synthetic Innovations

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally friendly methods for the synthesis of this compound and its derivatives. These innovations often involve the use of novel catalytic systems and greener reaction conditions.

Catalytic Synthesis Protocols (e.g., DMF/PEG600 Systems)

A significant modern development is the use of catalytic systems to improve reaction efficiency and yield. One such system involves the use of dimethylformamide (DMF) as a solvent and polyethylene (B3416737) glycol 600 (PEG600) as a phase-transfer catalyst. google.comgoogle.com This method has been successfully applied to the synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. google.com

The reaction proceeds by first mixing imidazole, a base like caustic soda, and PEG600 in DMF and heating the mixture. google.com A solution of the appropriate chloro-alcohol, such as 2-chloro-1-(2,4'-dichlorophenyl)-ethanol, in DMF is then added dropwise at a controlled temperature. google.com The reaction mixture is subsequently heated to a higher temperature to drive the reaction to completion. google.com This protocol offers high yields and is an improvement over older methods that may generate more waste. google.com The use of a high-polarity solvent like DMF increases the reactivity and solubility of the substrates and catalyst. google.comgoogle.com

Another sustainable approach involves the use of ethylene carbonate as a "green" alternative to ethylene oxide for the synthesis of N-hydroxyethylimidazole precursors. osti.govresearchgate.net This method is considered safer and more environmentally friendly. osti.govresearchgate.net The resulting hydroxyethylimidazoles can then be dehydrated to form vinylimidazoles through a base-catalyzed reactive distillation. osti.govresearchgate.net

Synthetic MethodTypical YieldPurityScalabilitySustainability
Direct Alkylation75–85% HighModerateModerate (uses ethylene oxide) iarc.fr
Multi-Step SynthesisVariesHighHighVaries
Catalytic (DMF/PEG600)HighHighHighImproved over classical methods google.comgoogle.com
Green (Ethylene Carbonate)HighHighScalable osti.govHigh osti.govresearchgate.net

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of imidazole derivatives, offering significant advantages over conventional heating methods. mdpi.comasianpubs.orgwiley.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to shorter reaction times, often from hours to minutes, and improved product yields. mdpi.comwiley.comjetir.org

A notable application of MAOS is in the solvent-free synthesis of imidazole and pyrazole (B372694) derivatives through the ring-opening of epoxides. mdpi.com For instance, the reaction of phenyl glycidyl (B131873) ether with various imidazoles, such as 2-methylimidazole (B133640) and 2-iodoimidazole, proceeds efficiently at 120°C within one minute under microwave irradiation, yielding the corresponding 1-(imidazol-1-yl)-3-phenoxypropan-2-ol derivatives. mdpi.com This solvent-free approach not only accelerates the reaction but also aligns with the principles of green chemistry by minimizing waste. mdpi.com

Furthermore, microwave irradiation has been successfully employed in the one-pot synthesis of 2,4,5-triphenyl-1H-imidazole derivatives. jetir.org By using glacial acetic acid as a catalyst in a solvent-free environment, various aromatic aldehydes can be condensed with benzil (B1666583) and ammonium (B1175870) acetate (B1210297) under microwave irradiation to produce the desired products in high yields (up to 95%) within a few minutes. jetir.org This method is lauded for its simplicity, use of an inexpensive catalyst, and environmentally friendly conditions. jetir.org

The benefits of microwave-assisted synthesis extend to the preparation of complex heterocyclic systems incorporating the imidazole moiety. For example, the synthesis of imidazolopyridinyl indoles from 3,5-disubstituted indol-2-carboxylic acids and 2,3-diaminopyridine (B105623) is significantly enhanced by microwave irradiation, providing excellent yields (80–98%) in just 10 minutes, compared to the 5-6 hours required by conventional reflux methods. wiley.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Imidazolopyridinyl Indoles wiley.com

Method Reaction Time Yield
Conventional (Reflux) 5-6 hours 65-75%

Green Chemistry Principles in Imidazole-Ethanol Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into the synthesis of imidazole derivatives. acs.orgroyalsocietypublishing.org Key aspects of this approach include the use of environmentally benign solvents, catalysts, and energy sources, as well as the maximization of atom economy. acs.orgroyalsocietypublishing.org

A prime example of a green synthetic route is the use of lemon juice, a natural and biodegradable resource, as a biocatalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net This method, which involves the condensation of benzil, an aromatic aldehyde, and ammonium acetate in ethanol, offers high yields, short reaction times, and utilizes an inexpensive and non-toxic catalyst. researchgate.net The application of such biocatalysts aligns with the green chemistry principles of using renewable feedstocks and safer catalysts. royalsocietypublishing.orgresearchgate.net

Solvent selection is another critical component of green synthesis. royalsocietypublishing.org Traditional organic solvents are often toxic and contribute to environmental pollution. royalsocietypublishing.org Consequently, there is a growing trend towards using greener alternatives like water, ionic liquids, and polyethylene glycols, or conducting reactions under solvent-free conditions. royalsocietypublishing.org The aforementioned microwave-assisted, solvent-free synthesis of imidazole derivatives exemplifies this principle. mdpi.com

One-Pot Synthesis Strategies

One-pot synthesis, a strategy where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers numerous advantages, including reduced reaction times, lower costs, and decreased waste generation. ufms.brasianpubs.org This approach has been widely applied to the synthesis of various imidazole derivatives.

The synthesis of 2,4,5-triaryl-1H-imidazoles is a classic example of a one-pot, multi-component reaction. ufms.br These compounds can be efficiently prepared by the condensation of an aromatic aldehyde, benzil or benzoin, and ammonium acetate. jetir.orgufms.br Various catalysts, including glutamic acid and glacial acetic acid, have been employed to facilitate this transformation under reflux or microwave irradiation. jetir.orgufms.br The use of glutamic acid, a naturally occurring amino acid, as an organocatalyst highlights the potential for developing environmentally friendly and economically attractive synthetic protocols. ufms.br

One-pot methodologies have also been extended to the synthesis of more complex structures, such as 1-(2-(2,4,5-triphenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives. tandfonline.com This is achieved through a four-component cyclocondensation of benzil, an aromatic aldehyde, aminoethylpiperazine, and ammonium acetate, using sulphated yttria as a catalyst. tandfonline.com This method demonstrates the versatility of one-pot synthesis in constructing molecules with multiple functional groups in a single, efficient step. tandfonline.com

Solvent-free, one-pot procedures further enhance the green credentials of these synthetic strategies. asianpubs.org For instance, the reaction of o-phenylenediamines or benzil with aromatic aldehydes and ammonium acetate at 70°C under solvent-free conditions provides high yields of the corresponding imidazole derivatives. asianpubs.org This approach simplifies the work-up procedure and minimizes the use of hazardous organic solvents. asianpubs.org

Stereoselective Synthesis of Chiral this compound Analogues

The biological activity of many imidazole-containing compounds is highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods to produce enantiomerically pure this compound analogues is of paramount importance. researchgate.net These methods can be broadly categorized into enantioselective methodologies and techniques for resolving racemic mixtures.

Enantioselective Methodologies

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral compound. A common strategy involves the asymmetric reduction of a prochiral ketone precursor. For the synthesis of chiral 2-(1H-imidazol-1-yl)-1-phenylethanols, the corresponding 2-(1H-imidazol-1-yl)-1-phenylethanones are reduced using a chiral catalyst. researchgate.net The catalyst RuCl(p-cymene)[(R,R)-Ts-DPEN] has been effectively used to obtain the (S)-enantiomer of the alcohol. researchgate.net

Another powerful approach is the use of biocatalysis. Whole-cell systems, such as Daucus carota (carrot) roots, have shown promise as biocatalysts for the asymmetric reduction of ketones to chiral alcohols. rsc.org These biocatalytic methods offer high regio- and stereoselectivity under mild reaction conditions and are considered a sustainable alternative to traditional metal catalysts. rsc.org

Furthermore, highly enantioselective one-pot syntheses of chiral β-heterosubstituted alcohols have been developed using ruthenium-prolinamide catalysts for asymmetric transfer hydrogenation. acs.org This method has been successfully applied to the synthesis of chiral β-triazolylethanol derivatives with excellent yields and enantioselectivities. acs.org

Racemic Mixture Resolution Techniques

When a synthetic route produces a racemic mixture, resolution techniques are employed to separate the enantiomers. Chromatographic methods, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), are widely used for this purpose. nih.govdergipark.org.tr For example, the enantiomers of nafimidone (B1677899) alcohol, a 2-(1H-imidazol-1-yl)-1-(naphthalen-2-yl)ethanol derivative, have been successfully separated using an amylose (B160209) tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) column. dergipark.org.tr

Another common resolution strategy involves the formation of diastereomeric salts. libretexts.org A racemic mixture of a chiral acid or base is reacted with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can often be separated by crystallization. libretexts.org For instance, a racemic mixture of a chiral amine can be resolved by reacting it with an enantiomerically pure acid, such as (+)-tartaric acid, to form diastereomeric salts that can be separated. libretexts.org

Chemoenzymatic methods also provide an effective means of resolving racemic mixtures. Lipases, such as lipase (B570770) B from Candida antarctica (CAL-B), are highly stereoselective and can be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers. researchgate.net This technique has been successfully applied to the resolution of racemic 2-(1H-imidazol-1-yl)cycloalkanols. researchgate.net

Derivatization Strategies for Structural Diversification

Derivatization is a crucial strategy for creating a diverse library of this compound analogues to explore their structure-activity relationships. The hydroxyl group of the ethanol moiety is a common site for derivatization, often through esterification.

For example, acylation of the hydroxyl group in 2-(2-phenyl-1H-imidazol-1-yl)ethanol to form biphenyl (B1667301) esters has been shown to improve lipophilicity and membrane penetration, leading to enhanced antifungal activity. Similarly, the synthesis of a series of 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters has yielded compounds with potent fungal growth inhibition. researchgate.net

The imidazole ring also offers opportunities for derivatization. For instance, N-alkylation with propargyl bromide is a common strategy. wiserpub.com Furthermore, the synthesis of 1-(2-(2,4,5-triphenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives demonstrates the introduction of a more complex substituent at the N-1 position of the imidazole ring. tandfonline.com

Another derivatization approach involves introducing fluorescent tags to facilitate analysis. For example, triterpene acids have been derivatized with 2-(2-(pyren-1-yl)-1H-benzo[d]imidazole-1-yl)-ethyl-p-toluenesulfonate (PBIOTs) to enhance their detection by HPLC with a fluorescence detector. nih.gov While this example pertains to a different class of compounds, the principle of introducing a reporter group can be applied to this compound derivatives for analytical purposes.

These diverse derivatization strategies enable the fine-tuning of the physicochemical and biological properties of this compound analogues, which is essential for the development of new therapeutic agents.

Esterification and Etherification Reactions

Esterification and etherification of the hydroxyl group on the ethanol side chain of this compound and its analogs are common strategies to create a diverse library of derivatives.

Esterification:

The esterification of 1H-imidazole-1-ethanol can be achieved by reacting it with an acid halide in a polar solvent. google.com For instance, 2-(1H-imidazol-1-yl)ethyl benzoate (B1203000) is synthesized by reacting 1H-imidazole-1-ethanol with the corresponding acid halide. google.com This process can be adapted to produce a variety of esters. For example, reacting 1H-imidazole-1-ethanol with palmitic acid in acetone (B3395972) yields 2-(1H-imidazol-1-yl)ethyl hexadecanoate (B85987) ethanedioate (1:1). google.com Similarly, the reaction with salicylic (B10762653) acid produces 2-(1H-imidazol-1-yl)ethyl 2-hydroxybenzoate. google.com

A series of novel 2-(1H-imidazol-1-yl)-1-phenylethanol ester derivatives have been synthesized with the aim of exploring their biological activities. researchgate.netresearchgate.net The synthesis of these esters often involves coupling reactions. For example, 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]ethanol can be coupled with various substituted benzoic acids in the presence of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) and 4-(dimethylamino)pyridine (DMAP) to yield the corresponding sulfanyl (B85325) derivatives. researchgate.net

Microwave irradiation has also been employed for efficient esterification. For example, a novel diester was synthesized by the esterification of 2-(2-nitro-1H-imidazol-1-yl)ethanol with ethylenediaminetetraacetic dianhydride under microwave conditions. evitachem.com

Table 1: Examples of Esterification Reactions

Starting Material Reagent Product
1H-Imidazole-1-ethanol Acid Halide (from R-COOH) Ester of 1H-imidazole-1-ethanol
1H-Imidazole-1-ethanol Palmitic Acid 2-(1H-imidazol-1-yl)ethyl hexadecanoate ethanedioate (1:1)
1H-Imidazole-1-ethanol Salicylic Acid 2-(1H-imidazol-1-yl)ethyl 2-hydroxybenzoate
2-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethylthio]ethanol Substituted Benzoic Acids Sulfanyl derivatives
2-(2-Nitro-1H-imidazol-1-yl)ethanol Ethylenediaminetetraacetic dianhydride Novel diester

Etherification:

The synthesis of imidazole-derived aryl and alkyl ethers has also been explored. These reactions typically involve the hydroxyl group of the ethanol side chain, leading to the formation of an ether linkage.

Substitution Reactions on the Imidazole Ring and Ethanol Side Chain

Substitution reactions are fundamental to modifying the properties of this compound. These reactions can occur on both the imidazole ring and the ethanol side chain.

On the Imidazole Ring:

Nucleophilic substitution reactions can be used to introduce various functional groups onto the imidazole ring. For instance, the nitro group on a nitroimidazole derivative can be replaced by other nucleophiles. smolecule.com The position of substituents on the imidazole ring is crucial and can significantly impact the compound's properties.

On the Ethanol Side Chain:

The hydroxyl group of the ethanol side chain is a key site for substitution reactions. It can be replaced by a halogen, such as chlorine, by reacting with thionyl chloride. researchgate.net This chlorinated intermediate can then undergo further nucleophilic substitution. For example, treatment with sodium iodide can replace the chlorine with iodine. researchgate.net This iodinated compound can then react with nucleophiles like methyl thioglycolate to introduce a sulfanyl group. researchgate.net

Table 2: Examples of Substitution Reactions

Starting Material Reagent Product
1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole Thionyl Chloride 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole
1-(2-Chloroethyl)-2-methyl-5-nitroimidazole Sodium Iodide 1-(2-Iodoethyl)-2-methyl-5-nitroimidazole
1-(2-Iodoethyl)-2-methyl-5-nitroimidazole Methyl Thioglycolate Methyl 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)acetate

Formation of Complex Hybrid Molecules

The core structure of this compound serves as a scaffold for the synthesis of more complex hybrid molecules, often by linking it to other heterocyclic systems.

One approach involves the synthesis of hybrid molecules containing an imidazole and a 1,3,4-thiadiazole (B1197879) core. mdpi.com In one study, a series of novel thiadiazoles bearing an imidazole moiety were synthesized starting from 2-(5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-2-yl)-N-phenylhydrazinecarbothioamide. jst.go.jp This was achieved through reactions with hydrazonoyl halides. jst.go.jp

Another strategy involves creating hybrid molecules through Michael addition reactions. arkat-usa.org For example, imidazole-linked thiazolidinone hybrid molecules have been designed and synthesized. semanticscholar.org This multi-step process can involve the reaction of an imidazole-containing intermediate with other reagents to build the final complex structure. semanticscholar.org

Furthermore, benzimidazole (B57391) derivatives can be used to create complex heterocyclic systems. For instance, ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate can undergo a series of heterocyclization reactions to form molecules incorporating thiophene, pyrazole, and coumarin (B35378) moieties. semanticscholar.org Hybrid compounds featuring both benzimidazole and 1,2,4-triazole (B32235) scaffolds have also been synthesized. mdpi.com These syntheses often involve multi-step procedures, starting with a substituted benzimidazole derivative which is then elaborated to include the triazole ring and other functional groups. mdpi.com

Table 3: Examples of Hybrid Molecule Synthesis

Imidazole Core Linked Heterocycle Synthetic Strategy
Imidazole 1,3,4-Thiadiazole Reaction with hydrazonoyl halides
Imidazole Thiazolidinone Multi-step synthesis including Michael addition
Benzimidazole Thiophene, Pyrazole, Coumarin Heterocyclization of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate
Benzimidazole 1,2,4-Triazole Multi-step synthesis from a substituted benzimidazole

Spectroscopic and Structural Characterization of 2 1h Imidazol 2 Yl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR analysis of imidazole (B134444) derivatives reveals characteristic signals for the protons on the imidazole ring and its substituents. For instance, the benzimidazole (B57391) derivative, (±)-1-(1H-Benzimidazol-2-yl)ethanol, has been characterized using ¹H NMR. In a CDCl₃ solvent, the spectrum shows a doublet for the methyl protons (CH₃) at δ 1.72 ppm and a quartet for the methine proton (CH) at δ 5.22 ppm. The aromatic protons of the fused benzene (B151609) ring appear as multiplets between δ 7.47 and 7.81 ppm tandfonline.com. In a study using DMSO-d₆, the aromatic protons of a similar benzimidazole derivative were observed in the range of 7.48–7.72 ppm. The hydroxyl proton signal is typically broad and its chemical shift can vary.

Table 1: Representative ¹H NMR Data for an Imidazole Derivative Data for (±)-1-(1H-Benzimidazol-2-yl)ethanol in CDCl₃ tandfonline.com

Chemical Shift (δ ppm) Multiplicity Assignment
1.72 d -CH₃
5.22 q -CH(OH)-

Note: 'd' denotes a doublet, 'q' a quartet, and 'm' a multiplet.

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. In the analysis of 1-(1H-Benzoimidazol-2-yl)ethanol, the carbon atoms of the benzimidazole ring system show distinct chemical shifts. The carbon atom at the 2-position of the imidazole ring (C2), to which the ethanol (B145695) substituent is attached, resonates at a significantly downfield position. A study reported the experimental ¹³C NMR chemical shifts for this derivative in a DMSO solvent, with the C2 carbon appearing at 159.20 ppm. The carbons of the fused benzene ring typically appear in the range of 118-135 ppm.

Table 2: Representative ¹³C NMR Data for an Imidazole Derivative Data for 1-(1H-Benzoimidazol-2-yl)ethanol in DMSO

Chemical Shift (δ ppm) Assignment
159.20 C2 (Imidazole Ring)
154.95 C=N (Imidazole Ring)

Proton Nuclear Magnetic Resonance (¹H NMR)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar, and often non-volatile, molecules. It typically produces protonated molecular ions [M+H]⁺ with minimal fragmentation, allowing for accurate molecular weight determination. For the derivative (±)-1-(1H-Benzimidazol-2-yl)ethanol, which has a calculated molecular formula of C₉H₁₀N₂O, ESI-MS analysis confirmed the presence of the molecular ion. The calculated m/z for the protonated molecule [M+H]⁺ is 161.19, and the experimentally found value was 161.18, confirming the compound's identity tandfonline.com.

LC-MS combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is widely used for the identification and quantification of compounds in complex mixtures. In the synthesis of various imidazole and benzimidazole derivatives, LC-MS is a standard method to monitor the progress of reactions and confirm the molecular weight of the synthesized products. For example, in the synthesis of 1-(1-benzyl-1H-benzo[d]imidazol-2-yl)ethan-1-one, a related ketone derivative, LC-MS was used to identify the product by its protonated molecular ion peak.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Detailed vibrational studies have been performed on derivatives such as 1-(1H-Benzoimidazol-2-yl)ethanol. The FT-IR spectrum of this compound shows characteristic C-H stretching vibrations for the aromatic ring between 3055 and 3166 cm⁻¹. The C-N stretching band is observed at 1272 cm⁻¹ in the IR spectrum and 1260 cm⁻¹ in the Raman spectrum. The C-C stretching vibrations of the aromatic ring are found in the region of 1485-1664 cm⁻¹.

For other derivatives, specific functional groups give rise to distinct signals. For instance, in 1-(4-Nitro-1H-imidazol-2-yl)ethanol, the nitro group (NO₂) produces characteristic N-O stretching modes at approximately 1520 cm⁻¹ (asymmetric) and 1348 cm⁻¹ (symmetric). The Raman spectrum of a substituted 2-phenyl-1H-imidazole derivative shows strong bands for C=C stretching around 1600 cm⁻¹ and C–N symmetric bending near 1000 cm⁻¹, which are characteristic of the imidazole ring itself.

Table 3: Selected Vibrational Frequencies for Imidazole Derivatives

Wavenumber (cm⁻¹) Assignment Derivative Type Reference
3055 - 3166 Aromatic C-H Stretch Benzimidazole
1485 - 1664 Aromatic C-C Stretch Benzimidazole
1520 Asymmetric N-O Stretch Nitroimidazole
1348 Symmetric N-O Stretch Nitroimidazole
1272 C-N Stretch (IR) Benzimidazole

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in 2-(1H-imidazol-2-yl)ethanol and its derivatives. The IR spectra of these compounds are typically characterized by a series of absorption bands that correspond to specific vibrational modes of the molecule.

For instance, in derivatives of this compound, the N-H stretching vibration of the imidazole ring is often observed in the region of 3178–3484 cm⁻¹. uobabylon.edu.iqjournals.co.za The presence of a hydroxyl (-OH) group, a key feature of the parent compound, gives rise to a broad absorption band, which can be seen at 3436 cm⁻¹ in some derivatives. scirp.org The C=N stretching vibration within the imidazole ring typically appears around 1640–1681 cm⁻¹. uobabylon.edu.iqjournals.co.zasemanticscholar.org Aromatic C-H stretching vibrations are generally found in the 3032–3078 cm⁻¹ range. uobabylon.edu.iqijrpc.com Aliphatic C-H stretching from the ethanol side chain can be observed as well. ijrpc.com

In more complex derivatives, other characteristic bands appear. For example, a C=O stretching vibration from an amide or ketone group is typically found in the range of 1644–1726 cm⁻¹. scirp.orgsemanticscholar.orgijrpc.com The presence of a C-O bond, such as in ether or ester derivatives, can be identified by bands in the 1226–1272 cm⁻¹ region. uobabylon.edu.iq Thioamide derivatives show a characteristic C=S absorption band around 1271 cm⁻¹. scirp.org

The table below summarizes some of the key IR absorption bands observed for various derivatives of this compound.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)References
Imidazole N-HStretching3178 - 3484 uobabylon.edu.iqjournals.co.za
Hydroxyl O-HStretching~3436 scirp.org
Imidazole C=NStretching1640 - 1681 uobabylon.edu.iqjournals.co.zasemanticscholar.org
Aromatic C-HStretching3032 - 3078 uobabylon.edu.iqijrpc.com
Carbonyl C=OStretching1644 - 1726 scirp.orgsemanticscholar.orgijrpc.com
C-OStretching1226 - 1272 uobabylon.edu.iq
Thioamide C=SStretching~1271 scirp.org

Raman Spectroscopy (e.g., FT-Raman)

Raman spectroscopy provides complementary information to IR spectroscopy. For a benzimidazole derivative, ±1-(1H-benzoimidazol-2-yl) ethanol, FT-Raman spectroscopy has been used to study its vibrational modes. icm.edu.pl In the Raman spectrum of this compound, the C-N stretching band was observed at 1260 cm⁻¹. icm.edu.pl The C-C ring stretching vibrations were found at 1599 cm⁻¹ and 1443 cm⁻¹. icm.edu.pl These experimental findings have been supported by theoretical calculations using Density Functional Theory (DFT), which helps in the detailed assignment of the vibrational bands. icm.edu.pl

Electronic Spectroscopy

Electronic spectroscopy, including UV-Visible and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound derivatives reveals electronic transitions within the molecule. For ±1-(1H-benzoimidazol-2-yl) ethanol, the experimental UV-Vis spectrum shows absorption maxima at 282 nm and 276 nm, with a shoulder at 245 nm. icm.edu.pl Theoretical calculations have shown that these absorptions correspond to π→π* transitions. icm.edu.pl The electronic absorption spectra of other benzimidazole derivatives have shown two distinct bands, with a more intense band appearing at approximately 262 nm. rsc.org

Fluorescence Spectroscopy and Photophysical Properties

Fluorescence spectroscopy is a sensitive technique used to study the emission properties of fluorescent molecules. Several derivatives of this compound exhibit interesting fluorescence properties. For example, some 2-(1H-imidazol-2-yl)phenol derivatives are known to exhibit Excited State Intramolecular Proton Transfer (ESIPT), a phenomenon that can lead to large Stokes shifts. researchgate.net The fluorescence maxima for some imidazole dyes have been observed at 615 nm and 621 nm, with significant Stokes shifts of 280 nm and 272 nm, respectively. researchgate.net The fluorescence quantum yields for these dyes were reported to be 0.21 and 0.26. researchgate.net

The emission properties are often dependent on the substituents on the phenol (B47542) ring and the solvent used. researchgate.net For instance, a multi-aryl-substituted imidazole derivative has been developed as a fluorescent sensor for detecting water in ethanol. bohrium.com The fluorescence intensity of this sensor changes with the water content in the ethanol. bohrium.com

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Stereochemistry

Single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry of chiral molecules. For (±)-1-(1H-benzimidazol-2-yl)ethanol, single-crystal X-ray analysis revealed that the asymmetric unit contains two crystallographically independent molecules. iucr.org The analysis showed that the fused benzene and imidazole rings are nearly coplanar. iucr.org Intermolecular O-H···N and N-H···O hydrogen bonds create a two-dimensional network. iucr.org While the absolute configuration could not be determined from this particular study due to the racemic nature of the crystal, it established the relative stereochemistry. iucr.org

In another study on (S)-2-(1H-imidazol-1-yl)-3-phenylpropanol, the absolute configuration of the chiral center was confirmed to be 'S' based on the synthesis, and the crystal structure showed intermolecular O-H···N hydrogen bonds linking the molecules into a chain. nih.gov For 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol, O—H⋯N hydrogen bonds link the molecules into chains along the b-axis in the crystal. iucr.org The determination of the absolute structure can sometimes be challenging if the compound is a weak anomalous scatterer. iucr.org

The table below summarizes some crystallographic data for derivatives of this compound.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReferences
(±)-1-(1H-Benzimidazol-2-yl)ethanolOrthorhombicP2₁2₁2Two independent molecules in the asymmetric unit, intermolecular O-H···N and N-H···O hydrogen bonds. iucr.org
1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanolMonoclinicP2₁O—H⋯N hydrogen bonds form chains along the b-axis. iucr.org
(S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol--Intermolecular O—H⋯N hydrogen bonds forming a chain. nih.gov
2-(4-methoxynaphthalen-1-yl)-1-[(4-methoxy-naphthalen-1-yl)methyl]-1H-benzo[d]imidazole ethanol monosolvate--Disordered ethanol molecule linked by an O—H⋯N hydrogen bond. iucr.org

Powder X-ray Diffraction for Solid-State Characterization

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids. americanpharmaceuticalreview.com It provides unique fingerprint patterns of diffraction peaks, which are used to identify crystalline phases, assess sample purity, and gain insights into the crystal structure of a material. americanpharmaceuticalreview.comresearchgate.net In the study of imidazole derivatives, PXRD is crucial for identifying different polymorphic forms, which can have distinct physical properties. researchgate.net

The analysis of novel crystalline forms of pharmacologically relevant molecules, such as derivatives of 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea, demonstrates the utility of PXRD. For one crystalline form, designated as Form 1, characteristic peaks in the PXRD pattern were identified at specific 2θ values. These peaks are instrumental in distinguishing this form from others. google.comgoogle.com For instance, a crystalline glasdegib (B1662127) imidazole complex (1:1) has also been characterized using PXRD. google.com

The data below showcases characteristic PXRD peaks for a crystalline maleate (B1232345) salt (Form 1) of an imidazolyl derivative. google.comgoogle.com The presence of sharp peaks in the diffraction patterns confirms the crystalline nature of these materials. mdpi.com The determination of crystal structures directly from PXRD data, though challenging for complex organic molecules, can be successfully achieved by integrating it with other techniques like solid-state NMR and computational modeling. rsc.org

Table 1. Characteristic PXRD Peaks for Glasdegib Maleate (Form 1). google.comgoogle.com
Diffraction Angle (2θ°)Relative Intensity
11.6 ± 0.2Characteristic
12.1 ± 0.2Characteristic
17.0 ± 0.2Characteristic
17.7 ± 0.2Characteristic
19.6 ± 0.2Characteristic

Elemental Analysis

Elemental analysis is a cornerstone analytical technique used to determine the elemental composition of a compound. It provides the percentage by weight of elements like carbon (C), hydrogen (H), and nitrogen (N), which is then compared against the theoretically calculated values for a proposed molecular formula. This comparison is vital for confirming the synthesis and purity of novel this compound derivatives. chemijournal.com

The structures of newly synthesized compounds are routinely verified by elemental analysis, alongside spectroscopic methods. semanticscholar.orgscirp.org For example, the elemental composition of various 2,4,5-trisubstituted imidazoles and other derivatives has been confirmed by matching the experimentally found percentages of C, H, and N with the calculated values. amazonaws.com Similarly, the synthesis of novel polyamides and polyimides incorporating imidazole moieties was confirmed through this method. scielo.org.mx

Below are tables presenting the elemental analysis data for several imidazole derivatives, demonstrating the close agreement between the calculated and experimentally found values, which substantiates their proposed structures.

Table 2. Elemental Analysis Data for 2,4,5-Triphenyl-1H-imidazole. amazonaws.com
ElementCalculated (%)Found (%)
C85.1085.02
H5.435.42
N9.449.50
Table 3. Elemental Analysis Data for 2-(1H-Benzo[d]imidazol-2-yl)-N-phenylacetamide. semanticscholar.org
ElementCalculated (%)Found (%)
C71.7071.83
H5.215.08
N16.7216.82
Table 4. Elemental Analysis Data for 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethan-1-one. ijmrhs.com
ElementCalculated (%)Found (%)
C59.75Not Reported
H5.79Not Reported
N16.08Not Reported

Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC))

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are indispensable for investigating the thermal properties of materials. filab.frscribd.com DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal transitions such as melting point, glass transition temperature (Tg), and crystallization events. nih.govtorontech.comqualitest.ae This information is critical for understanding the stability, purity, and physical state of this compound and its derivatives. scribd.comqualitest.ae

DSC thermograms can reveal key characteristics of a compound. For example, a sharp endothermic peak on a DSC curve typically corresponds to the melting point of a crystalline substance. google.comqualitest.ae The absence of a melting peak can suggest an amorphous nature. scielo.org.mx In the study of Schiff bases derived from heterocyclic molecules, DSC has been used to observe decomposition peaks. jmchemsci.com For instance, a DSC thermogram of a Schiff base derived from 2-imidazolecarboxaldehyde showed exothermic peaks related to the loss of molecular fragments at specific temperature ranges. jmchemsci.com

The thermal behavior of a benzopyran derivative was analyzed using DSC, which, in conjunction with XRPD, confirmed its amorphous state. google.com The DSC thermogram for a crystalline glasdegib (S)-mandelate salt displayed a sharp endotherm at 216°C, indicating its melting point. google.com This type of data is crucial for characterizing different salt forms and polymorphs of a drug substance. researchgate.net

Table 5. Thermal Events for Imidazole Derivatives Observed by DSC.
Compound/DerivativeThermal EventTemperature (°C)Reference
Glasdegib (S)-mandelateMelting (Endotherm)216 google.com
(Z)-N-((1H-imidazol-2-yl)methylene)-1H-1,2,4-triazol-3-amine (S1)Decomposition (Exotherm)174-190 jmchemsci.com
(Z)-N-((1H-imidazol-2-yl)methylene)-1H-1,2,4-triazol-3-amine (S1)Decomposition (Exotherm)231-266 jmchemsci.com
Amorphous Benzopyran DerivativeNo characteristic peakN/A google.com

Chemical Reactivity and Mechanistic Investigations of 2 1h Imidazol 2 Yl Ethanol

Reaction Pathways and Transformation Products

The chemical behavior of 2-(1H-imidazol-2-yl)ethanol is dictated by the interplay of its two primary functional groups: the imidazole (B134444) ring and the ethanol (B145695) side chain. These features allow the molecule to participate in a variety of reaction pathways, leading to diverse transformation products.

Oxidation and Reduction Reactions

The hydroxyl group of the ethanol side chain is susceptible to oxidation. Under appropriate conditions, it can be converted to the corresponding carbonyl compound. For instance, analogous compounds like 1-(1H-benzo[d]imidazol-2-yl)ethanol can be catalytically oxidized to 1-(1H-benzo[d]imidazol-2-yl)ethanone. researchgate.net Similarly, the hydroxyl group in related imidazole derivatives can be oxidized to form carbonyl compounds using reagents like potassium permanganate (B83412) or chromium trioxide. smolecule.com

Reduction reactions can target the imidazole ring, although this typically requires more forceful conditions. The use of strong reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can lead to the reduction of the imidazole ring, yielding different derivatives. smolecule.com

Table 1: Summary of Oxidation and Reduction Reactions

Functional Group Reaction Type Reagent Examples Product Type
Hydroxyl (-OH) Oxidation Potassium permanganate, Chromium trioxide Carbonyl Compound

Nucleophilic and Electrophilic Reactions

The imidazole ring's nitrogen atoms allow it to act as a nucleophile. The sp²-hybridized nitrogen (N-3) possesses a lone pair of electrons that is not part of the aromatic system, making it available for attacking electrophiles. nih.gov This reactivity is demonstrated in reactions with various electrophiles, such as alkyl halides and acyl chlorides, leading to N-substituted imidazole derivatives. smolecule.comresearchgate.net

Conversely, the imidazole ring can undergo electrophilic substitution, although its electron-rich nature makes it generally more reactive towards electrophiles than susceptible to nucleophilic attack. However, when substituted with strong electron-withdrawing groups like a nitro group, the ring becomes electron-deficient and can be attacked by nucleophiles in nucleophilic aromatic substitution reactions. smolecule.comrsc.org

The hydroxyl group of the ethanol moiety can also participate in nucleophilic reactions, such as esterification, where it reacts with acids or their derivatives to form esters. smolecule.com

Role of the Imidazole Ring in Reactivity

Amphoteric Behavior

The imidazole ring exhibits amphoteric properties, meaning it can function as both an acid and a base. nih.govresearchgate.netresearchgate.net This dual reactivity stems from its two distinct nitrogen atoms. The pyrrole-type nitrogen (N-1), which bears a hydrogen atom, is weakly acidic and can donate its proton. The pyridine-type nitrogen (N-3) has a non-bonding electron pair and acts as a base, readily accepting a proton. researchgate.netmdpi.com The dissociation constants (pKa) for these two processes are approximately 7 for the protonated imidazole (acting as an acid) and around 14.5-14.9 for the N-H proton (acting as an acid), making it less acidic than carboxylic acids but more acidic than alcohols. nih.govresearchgate.net This amphoteric nature allows the molecule to interact with both acidic and basic reagents and to be ionized under different pH conditions. biomedpharmajournal.org

Table 2: Acid-Base Properties of the Imidazole Ring

Nitrogen Atom Property pKa Value Behavior
N-3 (Pyridine-type) Basic ~7.0 (for the conjugate acid) Accepts a proton

Resonance and Aromaticity Effects

The imidazole ring is an aromatic heterocycle. biomedpharmajournal.org It contains a sextet of π-electrons (four from the two double bonds and two from the N-1 nitrogen's lone pair), which satisfies Hückel's rule for aromaticity (4n+2 π electrons). nih.govmdpi.com This aromaticity confers significant thermodynamic stability to the ring. libretexts.org

Resonance delocalizes the π-electrons across the five-membered ring, which can be represented by multiple resonance structures. mdpi.com This delocalization influences the ring's reactivity. The electron-rich nature of the aromatic system makes the imidazole ring susceptible to electrophilic attack. nih.govresearchgate.net Furthermore, the electron-withdrawing nature of the ring can stabilize intermediates that form during nucleophilic attacks on adjacent functional groups. evitachem.com

Influence of the Hydroxyl Group on Chemical Transformations

The hydroxyl group on the ethanol side chain is a key site for chemical transformations. As previously mentioned, it is readily oxidized to a carbonyl group and can undergo esterification reactions. researchgate.netsmolecule.comsmolecule.com The presence of the hydroxyl group enhances the molecule's polarity and its ability to act as both a hydrogen bond donor and acceptor. This capacity for hydrogen bonding can influence the molecule's solubility and how it interacts with other reagents, solvents, and catalysts, potentially modulating its reactivity and the course of a reaction. In certain contexts, a hydroxyl group can also act as an internal directing group, assisting in intramolecular cyclizations or rearrangements by positioning the molecule favorably for a specific reaction pathway. acs.org

Hydrogen Bonding Interactions

The molecular structure of this compound contains both a hydroxyl (-OH) group and an imidazole ring, both of which are capable of participating in hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors. These interactions play a crucial role in the crystal packing of the molecule and its interactions with other molecules.

In the solid state, molecules of this compound and its derivatives are often linked by intermolecular hydrogen bonds. For instance, in the crystal structure of 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol, molecules are linked into chains along the b-axis by O—H⋯N hydrogen bonds. iucr.org Similarly, in (±)-1-(1H-benzimidazol-2-yl)ethanol, intermolecular O—H⋯N and N—H⋯O hydrogen bonds result in the formation of a sheet-like structure. iucr.org The presence of multiple independent molecules in the asymmetric unit of some derivatives, such as in (2S,4S,5R)-(-)-2-(1H-imidazol-2-yl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine, can be attributed to the complex interplay of different hydrogen-bonding interactions. iucr.org

The ability to form hydrogen bonds also influences the solubility of these compounds, enhancing their solubility in polar solvents. cymitquimica.com These hydrogen bonding capabilities are also critical for the biological activity of imidazole derivatives, as they can facilitate interactions with biological targets like enzymes and receptors.

Enabling Derivatization

The hydroxyl group and the imidazole ring in this compound serve as functional handles for various chemical modifications, making it a versatile building block in organic synthesis.

The hydroxyl group can undergo reactions typical of alcohols, such as:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters. For example, a series of nitroimidazole-containing derivatives were synthesized by coupling 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]ethanol with various substituted benzoic acids. researchgate.net

Oxidation: The secondary alcohol can be oxidized to a ketone.

Substitution: The hydroxyl group can be replaced by other functional groups.

The imidazole ring can also be derivatized:

Alkylation and Acylation: The nitrogen atoms of the imidazole ring can be alkylated or acylated.

Substitution on the ring: Depending on the specific derivative, substitution reactions can occur on the carbon atoms of the imidazole ring.

This versatility allows for the synthesis of a wide range of derivatives with tailored properties for various applications, including pharmaceuticals and materials science. For instance, derivatization of similar imidazole compounds has been used to create fluorescent probes for detecting metal ions and to develop new anticancer agents. researchgate.netnih.gov

Coordination Chemistry and Metal Interactions

The imidazole moiety in this compound and its derivatives is a key feature that dictates their interaction with metal ions, acting as a ligand in coordination chemistry.

Ligand Properties of the Imidazole Nitrogen

The imidazole ring contains two nitrogen atoms, one of which (the "pyridine-type" nitrogen) has a lone pair of electrons available for coordination with metal ions. This makes the imidazole group an effective monodentate or bidentate ligand. The specific coordination mode can be influenced by the other functional groups present in the molecule and the nature of the metal ion.

The ethanol side chain can also participate in coordination, leading to the formation of chelate rings with the metal center. This chelation can enhance the stability of the resulting metal complex. The ligand properties of imidazole derivatives are fundamental to their role in various chemical and biological processes, including catalysis and the mechanism of action of metalloenzymes.

Formation of Metal-Imidazole Complexes

This compound and its derivatives readily form complexes with a variety of metal ions, including transition metals like copper(II), zinc(II), nickel(II), and iron(II). researchgate.netnih.govmdpi.com The synthesis of these complexes is often achieved by reacting the imidazole-containing ligand with a suitable metal salt in a solvent like ethanol. nih.govtandfonline.com

The resulting metal complexes can exhibit a range of geometries, such as octahedral or square-planar, depending on the metal ion and the stoichiometry of the ligands. tandfonline.com For example, iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)pyridine have been shown to have a distorted-octahedral geometry where the ligand coordinates in a tridentate fashion. mdpi.com

The formation of these complexes can lead to significant changes in the physical and chemical properties of the ligand, such as its color, fluorescence, and reactivity. These properties are being explored for applications in areas like catalysis, materials science, and the development of new therapeutic agents. researchgate.netmdpi.com

Table of Research Findings on Metal Complexes:

LigandMetal IonResulting ComplexKey Findings
2,6-bis(1H-imidazol-2-yl)pyridineIron(II)[FeL₂]²⁺Exhibits high-temperature spin crossover. mdpi.com
2-(1H-benzimidazol-2-yl)-phenol derivativesCu(II), Zn(II), Ni(II), Ag(I)Various complexesInvestigated for potential anticancer activity. nih.gov
(E)-N-((6-(thiophen-2-yl)pyridin-2-yl)methylene)-1H-benzo[d]imidazol-2-amineCo(II), Ni(II), Cu(II)Octahedral (Co, Ni), Square-planar (Cu)Characterized for their structural and spectroscopic properties. tandfonline.com
2-(1H-Imidazol-2-yl)phenolsZn(II)Neutral Zn(II) complexesStudied for their fluorescent properties and potential for metal ion detection. researchgate.net

Computational and Theoretical Studies on 2 1h Imidazol 2 Yl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations offer insights into the fundamental electronic properties of molecules. These calculations are crucial for predicting reactivity, spectroscopic characteristics, and intermolecular interactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to imidazole (B134444) derivatives to understand their properties. vulcanchem.comnih.govgrafiati.comresearchgate.net For instance, DFT calculations on related imidazole compounds have been used to determine optimized geometries, vibrational frequencies, and electronic properties. vulcanchem.comicm.edu.pl These studies help in correlating the structural features of the molecule with its chemical behavior.

In studies of similar imidazole derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to calculate geometric structures, infrared intensities, and UV-VIS spectra. icm.edu.pl Such calculations are foundational for interpreting experimental data and predicting the properties of new derivatives. For example, DFT has been used to predict the dipole moment of nitroimidazole derivatives, which is influenced by the electron-withdrawing and polar groups within the molecule. vulcanchem.com

Electronic Structure and Frontier Molecular Orbitals Analysis

The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. grafiati.comajchem-a.com

For imidazole-based compounds, the frontier molecular orbitals are often concentrated on the imidazole ring. researchgate.net The distribution of these orbitals can be influenced by intramolecular hydrogen bonding. researchgate.net Analysis of the HOMO and LUMO energy levels helps in understanding the charge transfer within the molecule and its ability to donate or accept electrons. This information is vital for designing molecules with specific electronic properties, such as those used in nonlinear optics or as corrosion inhibitors. nih.govgrafiati.com For example, in some benzimidazole (B57391) derivatives, the charge density at the HOMO level is localized on the benzimidazole ring, while the LUMO indicates a potential for electron density transfer to the benzimidazole ring from other parts of the molecule. nih.gov

Table 1: Key Computational Descriptors for Imidazole Derivatives

PropertyDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate an electron.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept an electron.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. grafiati.com
Dipole Moment A measure of the polarity of a molecule.Influences solubility and intermolecular interactions.
Mulliken Atomic Charges Calculated distribution of electron charge among the atoms.Provides insight into the electrostatic potential and reactive sites. grafiati.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior and conformational preferences of molecules, providing a bridge between static quantum chemical calculations and the dynamic reality of chemical and biological systems.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. acs.org In the context of drug design and materials science, MD simulations can predict how a ligand binds to a protein or how a molecule behaves in a particular environment. acs.org For imidazole derivatives, MD simulations have been used to assess the stability of ligand-protein complexes, which is crucial for evaluating potential drug candidates. For example, MD simulations of Candida albicans CYP51 complexed with an azole derivative demonstrated excellent binding stability. researchgate.net These simulations provide detailed information on the interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions. derpharmachemica.com

Conformational Analysis and Stability Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is essential for predicting its biological activity, as the shape of the molecule often dictates how it interacts with biological targets. researchgate.net

For imidazole derivatives, conformational analysis has been performed using techniques like potential energy surface (PES) scans with DFT methods. icm.edu.plresearchgate.net These studies identify the most stable conformers by calculating the energy of the molecule as a function of the rotation around specific torsion angles. icm.edu.pl The stability of different conformers can be influenced by intramolecular hydrogen bonds and other non-covalent interactions. derpharmachemica.com For example, in a study on ±1-(1H-Benzoimidazol-2-YL) Ethanol (B145695), the most stable conformer was identified by scanning the torsion angles related to the ethanol side chain. icm.edu.pl

In Silico Approaches for Biological Activity Prediction

In silico methods use computational models to predict the biological activity of chemical compounds. These approaches are widely used in drug discovery to screen large libraries of compounds and prioritize them for experimental testing. nih.govd-nb.info

For imidazole derivatives, in silico studies have been employed to predict a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. nih.govacs.orgmdpi.comresearchgate.net These predictions are often based on molecular docking, which models the interaction of a small molecule with the binding site of a target protein. nih.gov The binding affinity, calculated as a score, can indicate the potential of the compound to inhibit the protein's function. d-nb.info

Furthermore, in silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. researchgate.net For instance, the topological polar surface area (TPSA) can be calculated to predict a compound's permeability across the blood-brain barrier. vulcanchem.com Such predictions are invaluable for the early-stage assessment of the drug-likeness and potential toxicity of new compounds. researchgate.netnih.gov

Molecular Docking Investigations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a potential drug molecule, or ligand, might bind to a biological target, typically a protein or enzyme. While specific docking studies on 2-(1H-imidazol-2-yl)ethanol are not extensively documented, numerous investigations have been performed on its structurally related derivatives, revealing key insights into their potential mechanisms of action against various diseases.

Derivatives of the core imidazole ethanol structure have been docked against a range of biological targets, suggesting a broad spectrum of potential therapeutic activities. For instance, derivatives of 1-phenylethanol (B42297) bearing an imidazolyl group have been studied for their antiprotozoal activity. nih.gov A molecular docking study on these derivatives with Trypanosoma cruzi CYP51 (sterol 14α-demethylase), a crucial enzyme for the parasite's survival, helped to rationalize their biological activity and identified key binding interactions. nih.gov One highly active compound from this series showed an IC₅₀ value of 40 nM against the parasite. nih.gov

Similarly, other imidazole derivatives have been evaluated against different targets. Arylethanolimidazole derivatives have been investigated as inhibitors of Heme Oxygenase-1 (HO-1), an enzyme implicated in cancer. mdpi.com Docking studies supported the structure-activity relationship findings for these compounds. mdpi.com In the context of cancer, derivatives of 2-(1H-benzo[d]imidazol-2-ylthio) were shown through docking studies to have significant interactions with cyclin-dependent kinase-8 (CDK8), indicating their potential as agents against colon cancer. d-nb.info For antifungal applications, ester derivatives of 1-phenyl-2-(1H-imidazol-1-yl)ethanol showed promising binding characteristics for the effective inhibition of fungal CYP51, an enzyme essential for maintaining fungal membrane integrity. researchgate.net Furthermore, docking studies of certain imidazole derivatives revealed potential binding to the COX-2 enzyme, suggesting anti-inflammatory applications. nih.gov

These studies collectively highlight that the imidazole ring and the ethanol side chain provide a versatile scaffold. Modifications to this core structure allow for targeted interactions with the active sites of various enzymes, as summarized in the table below.

Derivative ClassBiological TargetTherapeutic AreaKey Findings from Docking
1-Phenylethanol-imidazole derivativesTrypanosoma cruzi CYP51AntiprotozoalRationalized selective activity against T. cruzi. nih.gov
Arylethanolimidazole derivativesHeme Oxygenase-1 (HO-1)AnticancerSupported Structure-Activity Relationship (SAR) studies. mdpi.com
Benzimidazole-thioacetamide derivativesCyclin-dependent kinase-8 (CDK8)AnticancerShowed putative binding mode for treating colon cancer. d-nb.info
1-Phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol estersFungal CYP51AntifungalDemonstrated necessary binding characteristics for effective inhibition. researchgate.net
1-Benzyl-2-(methylsulfonyl)-1-H-imidazole derivativesCyclooxygenase-2 (COX-2)Anti-inflammatoryShowed effective hydrogen bonding with Arg513 in the active site. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is another cornerstone of computational drug design. It involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to exert a specific biological effect. This model can then be used to design new molecules with improved potency and selectivity.

For imidazole-based compounds, pharmacophore models have been developed to explain their antifungal activity. A widely accepted azole antifungal pharmacophore model proposes at least three critical binding points for optimal activity: an iron-coordinating group (the azole ring), a primary aromatic group, and a secondary aromatic group. researchgate.net The imidazole ring in compounds like this compound and its derivatives serves as the crucial iron-coordinating moiety, which interacts with the heme iron of the target enzyme, CYP51. researchgate.net

Ligand-based drug design has utilized these pharmacophoric insights. For example, novel imidazole derivatives incorporating a triazole pharmacophore have been designed and synthesized, showing potent anticancer activity. mdpi.com In another study, pharmacophore models were used to identify novel selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov The design of these inhibitors was based on the spatial arrangement of features common to known active compounds. These computational approaches allow researchers to screen virtual libraries of compounds and prioritize the synthesis of those that best fit the pharmacophore model, streamlining the drug discovery process.

The key features of pharmacophore models developed for imidazole-containing compounds often include:

A Hydrogen Bond Acceptor: Typically the nitrogen atom of the imidazole ring.

A Hydrogen Bond Donor: Can be present on substituents.

Aromatic/Hydrophobic Regions: Provided by the imidazole ring itself and other appended aryl groups.

Metal-Coordinating Feature: The imidazole ring's ability to coordinate with metal ions, particularly the heme iron in CYP enzymes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties (descriptors), QSAR models can predict the activity of new, unsynthesized compounds.

QSAR analyses have been successfully applied to various classes of imidazole derivatives. In one study, 2D and 3D QSAR models were developed for a series of imidazole derivatives acting as Heme Oxygenase inhibitors. crpsonline.com The 2D QSAR model, which achieved a high correlation coefficient (r² = 0.8487), indicated that physicochemical and alignment-independent descriptors were important for inhibitory activity. crpsonline.com The 3D QSAR model further revealed that a positive electrostatic potential and a negative steric potential were favorable for increased biological activity. crpsonline.com

Another QSAR study on nitroimidazolyl-thiadiazole derivatives designed as antituberculosis agents demonstrated that the electronic distribution within the molecules is one of the most critical factors determining their activity. scispace.com The final model showed good predictive power, with calculated activities aligning well with observed antituberculosis activities. scispace.com

These studies underscore the power of QSAR in identifying the key molecular properties that govern the biological activity of imidazole derivatives.

QSAR Study SubjectTherapeutic Target/AreaKey Findings & Important Descriptors
Imidazole DerivativesHeme Oxygenase Inhibition2D Descriptors (Physicochemical, Alignment Independent) and 3D Descriptors (Electrostatic, Steric) are crucial for activity. crpsonline.com
Nitroimidazolyl-thiadiazole DerivativesAntituberculosisElectronic distribution is a primary determining factor for antimycobacterial activity. scispace.com

Prediction of Reactivity and Selectivity

Theoretical methods can also predict the chemical reactivity and selectivity of a molecule, providing insights into its metabolic fate, potential for covalent modification of biological targets, and synthetic accessibility. The reactivity of this compound is determined by its constituent functional groups: the imidazole ring and the primary alcohol.

The imidazole ring is an aromatic heterocycle with two nitrogen atoms. It can act as a base or a nucleophile. The hydroxyl (-OH) group of the ethanol moiety is a primary alcohol, which can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be a site for esterification or etherification reactions.

Studies on related compounds provide further clues. For example, the reactivity of the methylene (B1212753) group adjacent to a benzimidazole ring has been exploited in condensation reactions to synthesize more complex heterocyclic systems. researchgate.net The chemical environment of the imidazole ring can also influence its reactivity. For instance, the mercapto group on some imidazole derivatives can exist in a tautomeric equilibrium with its thione form, affecting the molecule's redox properties and potential for metal coordination. vulcanchem.com The synthesis of related imidazoline (B1206853) compounds often involves steps like proto-demetallation, tautomerization, and dehydrative cyclization, highlighting the versatile reactivity of the core structure. These theoretical and empirical observations are crucial for planning synthetic routes and understanding potential metabolic pathways.

Bioactivity and Molecular Interactions of 2 1h Imidazol 2 Yl Ethanol Derivatives

Antimicrobial Activities

The core structure of 2-(1H-imidazol-2-yl)ethanol has been modified to produce a variety of derivatives with significant antimicrobial properties. These compounds have demonstrated efficacy against a range of pathogenic microorganisms, including fungi and bacteria. The presence of the imidazole (B134444) nucleus is crucial for these activities, a feature common to many established antimicrobial drugs.

Antifungal Properties

Derivatives of this compound are notable for their potent antifungal effects. nih.gov These properties are primarily attributed to their ability to interfere with the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.

The principal mechanism of antifungal action for these imidazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is critical in the biosynthetic pathway of ergosterol, which is essential for maintaining the integrity and fluidity of the fungal cell membrane. nih.gov By binding to the heme iron atom in the active site of CYP51, these derivatives block the demethylation of lanosterol, the precursor to ergosterol. nih.gov This disruption leads to the accumulation of toxic 14α-methylated sterols in the fungal membrane, which alters its physical properties, increases permeability, and ultimately inhibits fungal growth. nih.gov Molecular docking studies have further elucidated the interaction between these derivatives and the active site of CYP51, highlighting the importance of the imidazole ring in coordinating with the heme iron.

Numerous studies have demonstrated the effectiveness of this compound derivatives against various Candida species, which are common causes of opportunistic fungal infections in humans. For instance, a series of 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters exhibited significant growth inhibition against Candida albicans and the often-resistant Candida glabrata. ontosight.ai One particular derivative showed a minimal inhibition concentration (MIC) of 0.125 µg/mL against C. albicans, while another was potent against a resistant strain of C. glabrata with an MIC of 0.25 µg/mL. ontosight.ai Furthermore, certain indole-containing derivatives have shown exceptional potency, with one compound, 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol 1H-indole-2-carboxylate, displaying an MIC of 0.03125 µg/mL against C. albicans, a value significantly lower than that of the commonly used antifungal drug fluconazole. asm.org

Antifungal Activity of this compound Derivatives against Candida Species
DerivativeFungal StrainMIC (µg/mL)Reference
1-Phenyl-2-(1H-imidazol-1-yl)ethanol ester (Compound 15)Candida albicans0.125 ontosight.ai
1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol ester (Compound 19)Resistant Candida glabrata0.25 ontosight.ai
1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol 1H-indole-2-carboxylate (4a)Candida albicans0.03125 asm.org
Fluconazole (Reference)Candida albicans0.5 asm.org

At higher concentrations, some imidazole-based antifungal agents can exert a more direct damaging effect on the fungal cell membrane, which is independent of ergosterol synthesis inhibition. This action leads to a rapid loss of cellular components and ultimately cell death. While the primary mechanism for this compound derivatives is CYP51 inhibition, the structural features of these molecules, including the hydroxyl group, may contribute to interactions with the cell membrane. nih.gov This can lead to increased membrane permeability and disruption of membrane-bound enzyme systems. This direct membrane damage is characterized by the leakage of intracellular contents, such as ATP, which can be measured to quantify the fungicidal effect.

Efficacy against Candida Species (e.g., C. albicans, C. glabrata)

Antibacterial Properties

In addition to their antifungal effects, derivatives of this compound have also been investigated for their antibacterial activity. The imidazole moiety is a common feature in various antibacterial agents. Research has shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. For example, some imidazole-containing compounds have been reported to be effective against Staphylococcus aureus. nih.gov The development of hybrid molecules, where the imidazole scaffold is combined with other antibacterial pharmacophores, has also been a strategy to enhance antibacterial potency.

Antiparasitic Efficacy (e.g., against Trypanosoma cruzi)

A significant area of research for this compound derivatives has been their potential as antiparasitic agents, particularly against Trypanosoma cruzi, the parasite responsible for Chagas disease. Like fungi, T. cruzi relies on sterol biosynthesis, making its version of lanosterol 14α-demethylase (CYP51) a viable drug target. Several studies have reported potent in vitro activity of these derivatives against the amastigote stage of T. cruzi. In one study, a series of azole derivatives were evaluated, with some compounds demonstrating IC₅₀ values in the low nanomolar range, significantly more potent than the reference drug benznidazole. For instance, one of the most active compounds exhibited an IC₅₀ of 40 nM. The (S)-enantiomers of these derivatives were generally found to be more active than their (R)-counterparts.

Antiparasitic Activity of this compound Derivatives against Trypanosoma cruzi
DerivativeIC₅₀ (nM)Reference
Compound 136.0
Compound 35.0
Compound 45.0
Compound 519.1
Compound 740
Benznidazole (Reference)1671

Neurotherapeutic Potential

Beyond their anticancer applications, derivatives of this compound are being explored for their potential in treating neurological disorders.

Preliminary research suggests that compounds structurally similar to 2-(1H-imidazol-1-yl)ethanol can inhibit the reuptake of dopamine (B1211576). This activity indicates a potential therapeutic application in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and substance abuse disorders, where dopamine signaling is dysregulated.

Additionally, benzimidazole (B57391) derivatives are being investigated for their utility in neurodegenerative diseases. researchgate.net Specifically, new benzimidazole derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the key enzymes in the breakdown of the neurotransmitter acetylcholine. researchgate.net The inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. researchgate.net Docking studies and in vitro assays have identified derivatives with promising inhibitory activity against both enzymes, marking them as potential leads for the development of new anti-Alzheimer's agents. researchgate.net

Dopamine Reuptake Inhibition

Derivatives of this compound have emerged as a significant area of research for their potential as dopamine reuptake inhibitors. These compounds, by blocking the dopamine transporter, can increase the concentration of dopamine in the synaptic cleft, a mechanism that is central to the treatment of various neurological and psychiatric disorders. Research has indicated that compounds structurally similar to 2-(1H-imidazol-1-yl)ethanol can act as neurotherapeutics by inhibiting dopamine reuptake.

One notable example is GBR 13069, a potent dopamine reuptake inhibitor with an IC50 value of 40 nM. While not a direct derivative of this compound, its mechanism of action highlights the therapeutic potential of targeting the dopamine transporter. The development of novel imidazolopiperazine compounds has also yielded potent antimalarial agents, with some candidates showing double-digit nanomolar potency. acs.org Further studies on arylpiperazine-substituted imidazole derivatives have shown their high affinity for both serotonin (B10506) and dopamine receptors, underscoring the versatility of the imidazole scaffold in targeting neurological pathways. nih.gov

Compound/Derivative ClassActivityIC50 (nM)Reference
GBR 13069Dopamine Reuptake Inhibitor40
ImidazolopiperazinesAntimalarial- acs.org
Arylpiperazinylalkyl purine-2,4-dionesSerotonin & Dopamine Receptor Affinity- nih.gov

Implications for Neurological Disorders

The ability of this compound derivatives to modulate dopaminergic and other neurotransmitter systems has significant implications for the treatment of a range of neurological disorders. The inhibition of dopamine reuptake is a key mechanism in managing conditions such as ADHD and substance abuse disorders.

Furthermore, the imidazole nucleus is a core component of various biologically active molecules, and its derivatives have been investigated for their potential in treating epilepsy. nih.govscirp.org For instance, certain (2E)-2-[1-Aryl-3-(1H-imidazol-1-yl)propylidene]-N-(aryl/H)hydrazinecarboxamides have demonstrated anticonvulsant activity. nih.gov Specifically, compound 6p in one study showed 100% protection in a subcutaneous pentylenetetrazole (scPTZ) screen at a dose of 636 μmol/kg without neurotoxicity. nih.gov Another study on 1-phenyl/1-(4-chlorophenyl)-2-(1H-triazol-1-yl)ethanol ester derivatives found that all tested compounds provided protection against maximal electroshock (MES) and/or ScM-induced seizures at a dose of 30 mg/kg. researchgate.net

The interaction of some imidazole derivatives with GABA receptors also suggests their potential therapeutic benefits in managing neurological conditions. lookchem.com The development of these compounds as selective inhibitors of neuronal nitric oxide synthase (nNOS) may also synergize the action of other antidepressants through the serotonergic system. nih.gov

Anti-Inflammatory Activities

Several derivatives of imidazole-containing compounds have been synthesized and evaluated for their anti-inflammatory properties. A study on 2-(1H-benzo[d]imidazol-2-ylsulfanyl)- and 2-(1H-benzo[d]imidazol-2-ylmethylsulfanyl)-1-(3,4-dialkoxyphenyl)-1-ethanone derivatives revealed that some of these compounds exhibit moderate anti-inflammatory activity, with some being more active than acetylsalicylic acid and ibuprofen (B1674241). lmaleidykla.lt It was noted that compounds with the 2-(1H-benzo[d]imidazol-2-ylsulfanyl) moiety were generally more potent than their 2-(1H-benzo[d]imidazol-2-ylmethylsulfanyl) counterparts. lmaleidykla.lt

In another study, novel benzimidazole derivatives were synthesized and identified as selective COX-2 inhibitors, a key target in anti-inflammatory therapy. ekb.eg Five of these molecules (4a, 4b, 5, 6, and 9) showed promising in vitro COX-2 inhibition with IC50 values of 0.23, 0.27, 0.24, 0.13, and 0.15 µM, respectively, which were more potent than the reference drug indomethacin (B1671933) (IC50 of 0.41 µM). ekb.eg These compounds also demonstrated significant in vivo anti-inflammatory effects in a carrageenan-induced paw edema model. ekb.eg

Furthermore, research into fluorinated arylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been conducted to explore their potential as antidepressant agents, which can sometimes be linked to inflammatory pathways. tandfonline.com

Derivative ClassActivityKey Findings
2-(1H-benzo[d]imidazol-2-ylsulfanyl)-1-(3,4-dialkoxyphenyl)-1-ethanonesAnti-inflammatoryMore active than acetylsalicylic acid and ibuprofen in some cases. lmaleidykla.lt
Benzimidazole derivatives (4a, 4b, 5, 6, 9)COX-2 InhibitionIC50 values ranging from 0.13 to 0.27 µM, surpassing indomethacin. ekb.eg
Fluorinated arylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dionePotential AntidepressantInvestigated for effects on receptor affinity and selectivity. tandfonline.com

Other Biological Activities

The imidazole scaffold is a versatile pharmacophore that has been incorporated into various compounds with potential antidiabetic properties. A study focused on 3,6,7-trisubstituted-2-(1H-imidazol-2-ylsulfanyl)quinoxalines and quinoxalin-2-yl isothioureas demonstrated significant glucose-dependent insulinotropic activity in a RIN5F cell-based assay. nih.gov Notably, the insulinotropic activity of compound 2l was comparable to the standard compound. nih.gov

Another area of research involves benzimidazole derivatives. A series of benzimidazole-urea analogs were synthesized and evaluated for their antioxidant and potential antidiabetic activities. mdpi.com These compounds were tested for their ability to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption. Furthermore, chromonyl-2,4-thiazolidinediones and related compounds have been synthesized and shown to increase insulin (B600854) release in INS-1 cells, with some compounds being effective at low concentrations in the presence of glucose. tandfonline.com

Derivatives of imidazole have demonstrated significant antioxidant activity in various studies. Research on 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives showed that most of the synthesized compounds possessed inhibitory activity against lipid peroxidation. nih.gov Another study on bifunctional 2H-imidazole-derived phenolic compounds revealed that conjugation of a polyphenolic subunit with a 2,2-dimethyl-5-(4-nitrophenyl)-2H-imidazol-4-yl fragment significantly increased the antiradical capacity. nih.gov

The antioxidant potential of imidazole derivatives has also been explored through their ability to scavenge free radicals. Two newly synthesized imidazole derivatives, 2-methoxy-6-[4-(naphthalen-2-yl)-1-phenyl-1H-imidazol-2-yl] and 2-(4-methylphenyl)-4-(naphthalen-2-yl)-1-phenyl-1H-imidazole, exhibited significant radical scavenging properties in DPPH assays. researchgate.netcentralasianstudies.org Similarly, a series of benzimidazole-urea derivatives displayed strong to moderate antioxidant activities when evaluated using multiple antioxidant assays. mdpi.com

Derivative ClassAntioxidant Activity MethodKey Findings
2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazidesLipid Peroxidation InhibitionMost compounds showed inhibitory activity. nih.gov
2H-Imidazole-derived phenolic compoundsAntiradical CapacityConjugation enhanced antioxidant activity. nih.gov
Naphthyl-substituted imidazole derivativesDPPH Radical ScavengingDemonstrated significant radical scavenging. researchgate.netcentralasianstudies.org
Benzimidazole-urea derivativesMultiple Assays (TAC, FRAP, DPPH-SA, MCA)Strong to moderate antioxidant activities observed. mdpi.com

The imidazole ring is a constituent of various compounds with demonstrated antimalarial properties. rasayanjournal.co.in A study on 5-imidazopyrazole incorporated polyhydroquinoline derivatives found that two compounds, 8n and 8t, exhibited excellent in vitro antimalarial activity against Plasmodium falciparum. nih.gov

Furthermore, research into cis-dichloro platinum complexes with imidazole-derived ligands has shown their potential to inhibit the formation of β-hematin, a crucial process for the survival of the malaria parasite. maxwellsci.com Specifically, Cis-2-(1H-imidazol-2-yl)-1H-imidazole Dichloro Platinum (II) was found to be more effective than its dimethyl derivative in preventing β-hematin formation. maxwellsci.com The development of novel imidazolopiperazines has also led to the identification of second-generation antimalarial agents with potent activity against both wild-type and drug-resistant parasite strains. acs.org

Antitubercular Activity

The imidazole nucleus is a key structural motif in the development of new antitubercular agents. asianjpr.com Researchers have synthesized and evaluated numerous imidazole derivatives for their efficacy against Mycobacterium tuberculosis.

A series of imidazole-based compounds were synthesized and tested against Mycobacterium tuberculosis, with some derivatives showing promising in vitro activity that could serve as a basis for further optimization. nih.gov In one study, newly synthesized bis-imidazole fused heterocycles were screened for their anti-tubercular activity against M. tuberculosis (ATCC 25177), with five compounds demonstrating high antimycobacterial activity. bohrium.com Another study focused on 2,4,5-trisubstituted imidazole derivatives, which were also evaluated for their antitubercular properties. asianjpr.com

The synthesis of 4-(2,6-dichlorobenzyloxy)phenyl thiazole (B1198619), oxazole, and imidazole derivatives revealed that several thiazole derivatives, which share a five-membered heterocyclic ring structure, exhibited good anti-tubercular activities with Minimum Inhibitory Concentration (MIC) values ranging from 1 µM to 61.2 µM against M. tuberculosis H37Rv. nih.gov Similarly, a series of 2-(benzylthio)-1H-benzo[d]imidazoles, designed through molecular hybridization, yielded compounds with significant inhibitory activity against M. tuberculosis H37Rv, with MIC values as low as 3.8 µM. scielo.br These findings underscore the potential of designing new antitubercular drugs based on the imidazole scaffold. researchgate.netijpsjournal.com

Table 1: Antitubercular Activity of Selected Imidazole and Benzimidazole Derivatives

Compound Class Specific Derivative Example Target Strain Activity (MIC) Reference
Bis-imidazole fused heterocycles Not specified M. tuberculosis (ATCC 25177) High activity bohrium.com
4-(2,6-dichlorobenzyloxy)phenyl imidazole derivatives Thiazole analogue M. tuberculosis H37Rv 1 µM - 61.2 µM nih.gov
2-(benzylthio)-1H-benzo[d]imidazoles Compound 6p M. tuberculosis H37Rv 6.9 µM scielo.br
2-(benzylthio)-1H-benzo[d]imidazoles Compound 6z M. tuberculosis H37Rv 3.8 µM scielo.br
Imidazole carboxamides Compound 17 M. tuberculosis Good in vitro activity nih.gov

This table is for illustrative purposes and synthesizes data from multiple sources on related imidazole-containing structures.

Antidepressant Activity

The imidazole scaffold has been identified as a promising structure for the development of novel antidepressant agents. ajrconline.orgnih.gov Its derivatives are explored for their ability to modulate neurotransmitter systems, such as serotonin and norepinephrine (B1679862), which are key targets in the treatment of depression. ajrconline.orgijnrd.org

Research has shown that certain imidazole-containing compounds can act as selective serotonin reuptake inhibitors (SSRIs) or as dual serotonin and norepinephrine reuptake inhibitors. ajrconline.org For instance, some synthesized imidazole derivatives demonstrated a strong binding affinity for serotonin transporters, a primary mechanism of action for many antidepressant drugs. ajrconline.orgnih.gov Other studies have developed long-chain arylpiperazine derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione that showed significant antidepressant-like effects in preclinical models, comparable to the established drug imipramine. nih.gov The replacement of the phenyl ring in the drug moclobemide (B1677376) with substituted imidazoles also resulted in compounds with potent antidepressant activity. nih.gov

The versatility of the imidazole ring allows for the design of molecules with varied central nervous system activities, including potential antidepressant and anxiolytic effects. nih.gov The evaluation of novel tetrasubstituted imidazole derivatives in animal models, such as the forced swim test and tail suspension test, has confirmed that these compounds can produce significant antidepressant-like activity. innovareacademics.in

Table 2: Antidepressant-like Activity of Selected Imidazole Derivatives in Preclinical Models

Compound Series Test Model Outcome Reference
Imidazole derivatives Selective Serotonin Reuptake Inhibition Assay Strong binding affinity to serotonin transporters ajrconline.org
Long-chain arylpiperazine derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Forced Swim Test Reduced immobility time, similar to imipramine nih.gov
N-[(4-morpholinyl)ethyl)]-1-benzyl-2-(alkylthio)-1H-imidazole-5-carboxamides Forced Swim Test More potent than moclobemide nih.gov
Tetrasubstituted imidazoles (hydroxy-substituted) Forced Swim Test & Tail Suspension Method Significant activity innovareacademics.in

This table summarizes findings from preclinical studies on various imidazole derivatives.

Anticonvulsant Effects

Derivatives containing the imidazole ring represent a distinct class of anticonvulsant agents. nih.gov Extensive research has demonstrated that various substituted imidazoles possess potent activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. nih.govresearchgate.net

Studies on 1-(naphthylalkyl)-1H-imidazoles showed potent anticonvulsant activity, particularly when a small oxygen-containing functional group was present in the alkylene bridge. nih.gov A separate investigation into new imidazolidindiones and tetra-substituted imidazoles found that several compounds exhibited higher activity than the reference drug valproate sodium in the PTZ model. nih.gov Furthermore, 2-aryl-4-arylidene-1-phenyl-1H-imidazol-5(4H)-one derivatives also showed a range of anticonvulsant activity in the PTZ test, with some compounds bearing a furylmethylidene group showing excellent protection. scirp.org

The anticonvulsant profile of these compounds is often selective; for example, many (arylalkyl)imidazole derivatives show strong activity against maximal electroshock seizures but little to no activity against PTZ-induced seizures. nih.gov This suggests a mechanism of action similar to drugs like phenytoin.

Table 3: Anticonvulsant Activity of Selected Imidazole Derivatives

Compound Series Test Model Potency (Example) Reference
1-(9H-Fluoren-2-yl)-2-(1H-imidazol-1-yl)ethanone MES (mice) po ED50 = 25 mg/kg nih.gov
α-(9H-Fluoren-2-yl)-α-methyl-1H-imidazole-1-ethanol MES (mice) po ED50 = 10 mg/kg nih.gov
Imidazolidindione and tetra-substituted imidazoles PTZ (mice) Higher activity (120%) than valproate sodium nih.gov
2-Aryl-4-arylidene-1-phenyl-1H-imidazol-5(4H)-one PTZ (mice) Excellent protection (furylmethylidene derivatives) scirp.org
2-(Substituted phenyl)-4,5-diphenyl-1H-imidazoles MES (mice) Significant anticonvulsant effects researchgate.net

ED50: Median effective dose. This table compiles data from various studies on the anticonvulsant properties of imidazole derivatives.

Molecular Mechanism of Action

The biological activities of this compound derivatives are rooted in their interactions with various biomolecular targets. The imidazole ring's unique electronic structure and ability to participate in multiple types of non-covalent interactions are key to its function as a versatile pharmacophore. ijpsjournal.comijnrd.org

Ligand-Receptor and Ligand-Enzyme Interactions

Imidazole derivatives exert their effects by binding to and modulating the function of a wide array of enzymes and receptors. ijpsjournal.com The electron-rich nature of the imidazole ring allows it to interact with numerous biological targets. ijnrd.org

One significant mechanism is the inhibition of cytochrome P-450 enzymes. nih.gov This interaction is implicated in the anticonvulsant activity of some (arylalkyl)imidazoles. Another critical enzyme target, particularly for antifungal activity, is lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. rjptonline.orgnih.gov Molecular docking studies have shown that imidazole derivatives can fit into the active site of CYP51, with the imidazole nitrogen coordinating to the heme iron, thereby inhibiting the enzyme. nih.govresearchgate.net

In the context of cancer therapy, imidazole-based compounds have been shown to interact with targets like the Estrogen Receptor α (ERα). ijcrt.org Docking studies revealed that these derivatives can occupy the hydrophobic ligand-binding pocket of ERα, with the imidazo-pyridine ring contributing significantly to the binding energy through pi-cation and pi-alkyl interactions. ijcrt.org Other research has identified interactions with sirtuins and cyclin-dependent kinase-8, highlighting the broad range of enzymes that can be targeted by this class of compounds. frontiersin.orgd-nb.info These interactions can involve the imidazole ring acting as a ligand that binds to active or allosteric sites, thereby modulating enzyme activity. frontiersin.org

Role of Hydrogen Bonding in Target Binding

Hydrogen bonding is a fundamental interaction that governs the binding affinity and specificity of imidazole derivatives to their biological targets. ijpsjournal.commdpi.com The imidazole ring contains both a hydrogen bond donor (the N-1 nitrogen) and a hydrogen bond acceptor (the sp2-hybridized N-3 nitrogen), allowing it to form robust connections within a binding site. mdpi.com The ethanol (B145695) moiety in the parent compound provides an additional hydroxyl group capable of forming hydrogen bonds, further enhancing binding potential.

These hydrogen bonds, along with other non-covalent forces like van der Waals forces, π-π stacking, and hydrophobic interactions, stabilize the ligand-target complex. ijnrd.orgijsrtjournal.com For example, in the binding of derivatives to the Estrogen Receptor α, conventional hydrogen bonds were observed between an amide group on the ligand and specific amino acid residues like GLU A:353. ijcrt.org In the case of the antitubercular drug bedaquiline, a short, strong hydrogen bond between the drug and a conserved residue in its target, ATP synthase, was found to contribute a substantial fraction of the binding free energy, highlighting the critical nature of this single interaction. nih.gov Molecular docking studies of various imidazole derivatives consistently show hydrogen bonds forming between the ligand and key amino acid residues in the active sites of target proteins, which is crucial for stabilizing the complex and eliciting a biological response. frontiersin.orgmdpi.com

Applications of 2 1h Imidazol 2 Yl Ethanol Beyond Biological Contexts

Role as Chemical Building Blocks and Intermediates

As a versatile building block, 2-(1H-imidazol-2-yl)ethanol is instrumental in the construction of more complex molecular architectures. mdpi.com Its bifunctional nature allows for a wide range of chemical modifications.

The imidazole (B134444) moiety is a core component in many pharmacologically active compounds. Consequently, imidazole derivatives like this compound serve as crucial intermediates in the synthesis of various pharmaceuticals. biomedpharmajournal.org For instance, the related compound 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol is a key intermediate in the production of widely used antifungal agents such as Miconazole and Econazole. nih.govscbt.com The synthesis of these drugs relies on the imidazole-ethanol backbone to build the final active molecule. scbt.com

In the agrochemical sector, this class of compounds is explored for the development of new fungicides to protect crops and enhance agricultural productivity. nih.gov The structural motif of imidazole-ethanol is common in agents designed to combat fungal diseases in plants. nih.govresearchgate.net

Table 1: Examples of Pharmaceutical and Agrochemical Intermediates

Compound/IntermediateApplication AreaResulting Products/UseSource(s)
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanolPharmaceuticalsIntermediate for Miconazole and Econazole nih.govscbt.com
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanolAgrochemicalsDevelopment of new fungicides nih.gov
2-(5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)ethanolAgrochemicalsPotential as a pesticide or fungicide researchgate.net
This compoundPharmaceuticalsReagent for drug development nih.gov

The reactivity of the hydroxyl group and the imidazole ring in this compound allows it to be a starting point for the synthesis of more intricate molecules. nih.gov It is considered a versatile building block for creating complex compounds. mpg.de For example, a structurally similar compound, alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol (B145695), is used to create complex organic molecules that may possess antimicrobial and antiviral properties for various industrial applications. escholarship.org The ability to react with a variety of nucleophiles makes these imidazole-based ethanols effective reagents in research laboratories for the generation of new molecular scaffolds. mpg.de

Synthesis of Pharmaceuticals and Agrochemicals

Industrial and Material Science Applications

Beyond organic synthesis, this compound and its derivatives have found utility in several industrial and material science contexts, ranging from biomass processing to material protection and catalysis.

While direct application of this compound in biorefineries is not widely documented, its parent compound, imidazole, and related derivatives are significant in biomass conversion. Imidazole is considered a green solvent with favorable characteristics for biomass pretreatment, such as low toxicity and high boiling point. researchgate.net It is used as a pretreatment agent for the fractionation and delignification of lignocellulosic biomass, such as wheat straw and eucalyptus residues, which is a critical step in producing biofuels and biochemicals. mdpi.comresearchgate.netnih.gov

Furthermore, ionic liquids with a hydroxyethyl-imidazolium structure, which are closely related to this compound, have demonstrated catalytic activity in converting biomass-derived sugars into valuable platform chemicals. A study showed that 1-hydroxyethyl-3-methylimidazolium tetrafluoroborate (B81430) can effectively catalyze the conversion of sucrose (B13894) and cellobiose (B7769950) into 5-hydroxymethylfurfural (B1680220) (5-HMF), a key renewable platform molecule. nih.gov This suggests the potential of the 2-(hydroxyethyl)imidazole scaffold in catalytic conversion processes within a biorefinery context.

Table 2: Application of Imidazole Derivatives in Biorefinery Processes

Imidazole Compound/DerivativeProcessFeedstockOutcomeSource(s)
ImidazolePretreatment/DelignificationWheat Straw, EucalyptusEfficient fractionation of biomass researchgate.netnih.gov
1-hydroxyethyl-3-methylimidazolium tetrafluoroborateCatalytic ConversionSucrose, CellobioseProduction of 5-Hydroxymethylfurfural (HMF) nih.gov
Imidazolium-based Ionic LiquidsPretreatmentLignocellulosic BiomassDeconstruction of plant cell wall matrix mdpi.com

Imidazole and its derivatives are effective corrosion inhibitors for various metals. The nitrogen atoms in the imidazole ring can adsorb onto metal surfaces, forming a protective film that prevents corrosion. The presence of the ethanol group can enhance solubility and the effectiveness of this protective layer.

Research has shown that imidazoline (B1206853) derivatives containing a hydroxyethyl (B10761427) group are effective in protecting metals in harsh environments. For example, 2-(2-pentadecyl-4,5-dihydro-1H-imidazol-1-yl)ethanol was synthesized and shown to be an effective inhibitor for copper corrosion in molten hydrated phase change materials. biomedpharmajournal.org The study found that the inhibitor adsorbs on the copper surface through a mix of physical and chemical interactions (physisorption and chemisorption), following the Langmuir adsorption isotherm. biomedpharmajournal.org At an optimal concentration of 0.5 mM, the inhibition efficiency reached over 70% at 333 K. biomedpharmajournal.org Another study highlighted the use of 2-(8-heptadecenyl)-2-imidazoline-1-ethanamin as a volatile corrosion inhibitor for carbon steel pipelines, demonstrating up to 91.6% efficiency. embrapa.br

The imidazole scaffold is a key component in various catalytic systems. While this compound itself is not a prominent catalyst, its derivatives, particularly imidazolines and N-heterocyclic carbenes (NHCs) derived from imidazoles, are widely used as ligands in homogeneous catalysis. aaqr.org The substitution on the nitrogen atoms of the imidazole ring allows for fine-tuning of the electronic properties of the resulting metal complexes, influencing their catalytic activity. aaqr.org

A related compound, 2-(2-Methyl-1H-imidazol-1-yl)ethanol, is noted to function as a catalyst in chemical reactions like polymerization and cross-linking. In the broader context of sustainable energy, homogeneous catalysts are crucial for processes like the conversion of ethanol to butanol, where transition metal complexes with various ligands are employed. The imidazole-ethanol structure can serve as a precursor for ligands in such catalytic systems.

Functional Materials (e.g., Dyes for Solar Cells)

The imidazole nucleus is a valuable structural motif in the design of organic dyes for Dye-Sensitized Solar Cells (DSSCs). mdpi.comnih.gov These cells offer a promising alternative to conventional silicon-based solar cells due to their potential for low-cost manufacturing and respectable power conversion efficiencies. nih.gov In a typical DSSC, a photosensitive dye is adsorbed onto the surface of a wide-bandgap semiconductor, where it absorbs light and injects electrons into the semiconductor's conduction band, initiating the generation of electric current. nih.gov

The performance of these imidazole-based dyes was characterized by several key parameters:

Jsc (Short-circuit current density): A measure of the maximum current a solar cell can produce.

Voc (Open-circuit voltage): The maximum voltage available from a solar cell.

FF (Fill Factor): The ratio of the maximum power from the solar cell to the product of Voc and Jsc.

Table 1: Photovoltaic Performance of Imidazole-Based Dyes in DSSCs

Dye ID Jsc (mA cm⁻²) Voc (mV) FF (%) PCE (%) Reference
PP2 1.59 0.080 61.6 0.96

| PP3 | 3.75 | 0.73 | 73.9 | 2.01 | |

Synthesis of Nanomaterials (e.g., Gold Nanoparticles)

The imidazole ring and its derivatives, including those structurally related to this compound, serve as effective agents in the synthesis and stabilization of nanomaterials, particularly metallic nanoparticles like gold (Au). Gold nanoparticles (AuNPs) are of significant scientific interest due to their unique size-dependent optical and electronic properties, with applications spanning from catalysis to biomedical sensing.

A key challenge in nanomaterial synthesis is controlling the size and preventing the aggregation of the nanoparticles. Ligands and stabilizing agents are crucial for this purpose. acs.org Imidazole-containing compounds can function as both reducing agents and stabilizing agents in the synthesis of AuNPs.

In one study, gold nanoparticles were successfully synthesized using 2-(2-methyl-5-amino-1H-imidazol-1-yl) ethanol (a derivative of the subject compound) as both the reducing agent for the gold salt precursor (sodium tetrachloroaurate (B171879) dihydrate) and the stabilizing agent for the resulting nanoparticles. uobaghdad.edu.iq The synthesis was achieved with and without the presence of an additional reducing agent, ascorbic acid. uobaghdad.edu.iq The imidazole derivative effectively reduced Au(III) ions to form Au(0) nanoparticles, while the imidazole moiety and the ethanol arm likely coordinated to the surface of the newly formed particles, providing a protective layer that prevents them from clumping together. uobaghdad.edu.iq

The successful formation and characteristics of these AuNPs were confirmed using a suite of analytical techniques:

UV-Vis Spectroscopy: To confirm the presence of AuNPs through their characteristic Surface Plasmon Resonance (SPR) peak. uobaghdad.edu.iq

Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanoparticles. uobaghdad.edu.iq

Atomic Force Microscopy (AFM): To provide further details on the surface topography and size distribution. uobaghdad.edu.iq

X-ray Diffraction (XRD): To determine the crystalline structure of the gold. uobaghdad.edu.iq

Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the presence of the stabilizing imidazole derivative on the nanoparticle surface. uobaghdad.edu.iq

The study also investigated how factors such as the concentration of the imidazole derivative and the pH of the reaction medium influenced the resulting absorption spectra of the gold nanoparticle solutions, indicating control over nanoparticle formation. uobaghdad.edu.iq This demonstrates the dual-functionality of imidazole-ethanol derivatives as effective reagents for the bottom-up synthesis of stable gold nanoparticles.

Table 2: Role of 2-(2-methyl-5-amino-1H-imidazol-1-yl) ethanol in AuNP Synthesis

Role Description Precursor Characterization Methods Reference
Reducing Agent Reduces Au(III) ions to metallic Au(0). Sodium tetrachloroaurate dihydrate UV-Vis, XRD uobaghdad.edu.iq

| Stabilizing Agent | Adsorbs to the nanoparticle surface, preventing aggregation through steric or electrostatic repulsion. | - | SEM, AFM, FT-IR | uobaghdad.edu.iq |

Analytical Methodologies for 2 1h Imidazol 2 Yl Ethanol

Chromatographic Techniques

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For 2-(1H-imidazol-2-yl)ethanol and related compounds, High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are commonly utilized.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile compounds like this compound. Reverse-phase (RP) HPLC is a frequently used method for this class of compounds. sielc.comsielc.com In a typical RP-HPLC setup, a non-polar stationary phase is used with a polar mobile phase.

One established method utilizes a mobile phase containing acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry (MS) detection, phosphoric acid is often replaced with a volatile acid, such as formic acid, to ensure compatibility. sielc.comsielc.com This HPLC method is versatile, scalable for preparative separations to isolate impurities, and suitable for pharmacokinetic studies. sielc.comsielc.com

The purity of imidazole (B134444) derivatives can be determined using HPLC with UV detection. For instance, analyses have been performed using an Agilent Eclipse XDB-C18 column with a mobile phase of 20% methanol (B129727) in water and UV detection at 254 nm. jst.go.jp This wavelength is commonly used for quantifying impurities in related imidazole compounds. For certain nitroimidazole derivatives, detection at 313 nm has also been reported. umich.edu

TechniqueColumnMobile PhaseDetectionReference
Reverse-Phase HPLCNewcrom R1Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS)UV/MS sielc.com, sielc.com
HPLCAgilent Eclipse XDB-C1820% Methanol / WaterUV (254 nm) jst.go.jp
HPLCNot SpecifiedNot SpecifiedUV (313 nm) umich.edu

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions and for preliminary purity assessments. carlroth.comiucr.orgresearchgate.net It involves a stationary phase, typically a thin layer of silica (B1680970) gel on a plate, and a mobile phase or eluent. researchgate.net

For imidazole derivatives, TLC is often used to track the conversion of reactants to products during synthesis. iucr.org A common mobile phase for analyzing compounds like 2-(1H-imidazol-2-yl)phenol is a mixture of hexane (B92381) and ethyl acetate (B1210297) in a 1:1 volume ratio. iucr.org For purification purposes, preparative thin-layer chromatography (PTLC) can be employed. A mobile phase of 5% methanol in dichloromethane (B109758) has been used for the PTLC purification of (1-ethyl-1H-imidazol-2-yl)methanol. The separated components are visualized on the TLC plate, often under UV light.

ApplicationMobile PhaseStationary PhaseReference
Reaction MonitoringHexane-Ethyl Acetate (1:1 v/v)Silica Gel iucr.org
Purification (PTLC)5% Methanol in DichloromethaneSilica Gel

Since this compound possesses a chiral center, resolving its enantiomers is essential for applications where stereochemistry is critical. researchgate.net Chiral chromatography, particularly HPLC with a chiral stationary phase (CSP), is the most prevalent method for separating enantiomers and determining enantiomeric purity. dergipark.org.trnih.gov

The direct resolution of racemic imidazole-ethanol derivatives has been successfully achieved using CSPs based on polysaccharide derivatives, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate) (marketed as Chiralcel OD) and amylose (B160209) tris(3,5-dimethylphenylcarbamate) (Chiralpak AD). researchgate.netdergipark.org.tr The separation is typically performed using a non-chiral mobile phase, which is often a mixture of an alcohol (like methanol, ethanol (B145695), or 2-propanol) and n-hexane. researchgate.netdergipark.org.tr The choice of mobile phase composition can significantly affect the retention and separation of the enantiomers. dergipark.org.tr Another CSP, the Diacel Chiralpak AS column, has been used with a mobile phase of hexane, ethanol, and diethylamine (B46881) to determine the optical purity of related nitroimidazole enantiomers. umich.edu

Chiral Stationary Phase (Column)Mobile Phase ExampleCompound ClassReference
Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD)Methanol/n-hexane2-(1H-imidazol-1-yl)-1-(naphthalen-2-yl)ethanol esters researchgate.net
Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD)Methanol/n-hexaneNafimidone (B1677899) alcohol dergipark.org.tr
Diacel Chiralpak ASHexane:Ethanol:Diethylamine2-nitroimidazole derivatives umich.edu

Thin Layer Chromatography (TLC)

Spectroscopic Quantification Methods

Spectroscopic methods are widely used for the quantification of chemical substances by measuring the interaction of the substance with electromagnetic radiation. For this compound and its analogs, UV-Visible spectroscopy is a common quantification method, often coupled with HPLC. jst.go.jpdergipark.org.tr The imidazole ring provides a chromophore that absorbs UV light, typically at a wavelength of around 254 nm, allowing for sensitive detection and quantification. jst.go.jpdergipark.org.tr

Fluorescence spectroscopy is another powerful technique used for quantifying specific imidazole derivatives. For example, 2-(1H-imidazol-2-yl)phenol compounds exhibit fluorescence, and their emission maxima can be used for quantitative analysis. researchgate.net These compounds can show large Stokes shifts (the difference between the absorption and emission maxima), which is beneficial as it reduces the likelihood of reabsorption of the emitted photons. researchgate.net

Purity and Identity Confirmation Methods

Confirming the purity and structural identity of this compound is essential. While HPLC provides a quantitative measure of purity, spectroscopic methods are indispensable for confirming the chemical structure. jst.go.jpumich.edu

Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) is a primary tool for structure elucidation and confirmation. jst.go.jpnih.govresearchgate.net It provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. nih.gov Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule, such as the O-H stretch of the alcohol group and vibrations associated with the imidazole ring. jst.go.jpresearchgate.net

For quality control and reference purposes, certified reference materials (CRMs) are often used. sigmaaldrich.com These are highly characterized materials with a certified purity value, often determined by quantitative NMR (qNMR), which serves as a benchmark for analytical method validation and daily calibration. sigmaaldrich.com

Future Research Directions and Concluding Perspectives

Unexplored Synthetic Pathways and Greener Alternatives

Current synthetic routes to imidazole (B134444) derivatives often rely on traditional methods that can be inefficient or environmentally taxing. researchgate.netasianpubs.orgirjmets.com The future of synthesizing 2-(1H-imidazol-2-yl)ethanol lies in the development of novel, more sustainable methodologies.

Unexplored Pathways:

Enzymatic Synthesis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. Research into enzymes like proteases or transglycosylases could lead to novel, efficient, and environmentally friendly one-pot syntheses of this compound and its glycosylated derivatives. rsc.orgrsc.org

Multi-component Reactions (MCRs): MCRs, which combine three or more reactants in a single step, present an attractive alternative to traditional multi-step syntheses by minimizing waste and improving efficiency. mdpi.com Exploring new MCRs for the direct synthesis of this compound could be a promising avenue.

Greener Alternatives:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of various imidazole derivatives. sioc-journal.cnclockss.orgmsu.ruresearchgate.net Applying MAOS to the synthesis of this compound could offer a cleaner and more efficient production method.

Solvent-Free and Bio-based Catalysis: The development of solvent-free reaction conditions and the use of natural, biodegradable catalysts, such as lemon juice, have been successfully applied to the synthesis of other imidazoles. asianpubs.orgjipbs.com These approaches dramatically reduce the environmental impact of chemical synthesis.

A comparative look at traditional versus greener synthetic approaches for imidazole derivatives highlights the potential for improvement:

Synthesis MethodKey AdvantagesRepresentative Yields (for related imidazoles)
Traditional/Conventional Well-established procedures~69.60% wjbphs.comwjbphs.com
Microwave-Assisted Shorter reaction times, higher yields, cleaner reactionsUp to 92% clockss.org
Green Chemistry (e.g., water as solvent) Environmentally friendly, high purity~90.90% wjbphs.comwjbphs.com
Biocatalysis (e.g., lemon juice) Low cost, biodegradable, easy work-upGood yields jipbs.com

Advanced Characterization Techniques for Deeper Structural Insights

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and biological interactions. While standard techniques like IR and NMR are routinely used, advanced methods can provide a more nuanced picture. sioc-journal.cnjchemrev.comderpharmachemica.com

Computational and Theoretical Studies: Density Functional Theory (DFT) calculations can be employed to optimize the geometry of the molecule, predict its spectroscopic signatures, and analyze its chemical reactivity descriptors. nih.goviucr.org Such studies can also shed light on the nature of intramolecular hydrogen bonding and conformational preferences.

Advanced Spectroscopic Methods: High-resolution rotational spectroscopy can provide highly accurate data on the molecule's structure and the effects of centrifugal distortion, which is valuable for both fundamental chemical physics and potential astrophysical searches. aanda.org

Surface-Enhanced Raman Spectroscopy (SERS): When studying the interaction of this compound with surfaces, such as in materials science applications, SERS can provide detailed information about the adsorption mechanism and molecular orientation. nih.gov

Elucidation of Novel Biological Targets and Mechanisms

The imidazole moiety is a well-known pharmacophore present in numerous biologically active compounds. sapub.orgmdpi.com While the biological activity of many imidazole derivatives has been explored, the specific targets and mechanisms of action for this compound are not fully understood.

Future research should focus on:

Enzyme Inhibition Assays: Screening this compound against a wide range of enzymes could uncover novel inhibitory activities. For instance, its structural similarity to histidine suggests potential interactions with enzymes involved in amino acid metabolism.

Receptor Binding Studies: The compound could act as a ligand for various receptors, and comprehensive binding assays are needed to identify these targets.

Metabolomic and Proteomic Approaches: Studying the effects of this compound on the metabolome and proteome of cells can provide a systems-level understanding of its biological impact and help identify its molecular targets.

Exploring Unique Biological Niches: The discovery of a related compound, histaminol, in methanogenic archaea suggests that this compound or its derivatives could play roles in microbial signaling or metal ion uptake, warranting further investigation in these organisms. microbiologyresearch.org

Design and Synthesis of Next-Generation Analogues with Enhanced Bioactivity

The chemical structure of this compound serves as a versatile scaffold for the design and synthesis of new analogues with potentially enhanced biological activities. nih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound—for example, by introducing different substituents on the imidazole ring or modifying the ethanol (B145695) side chain—and evaluating the biological activity of the resulting analogues, a clear SAR can be established. This knowledge is crucial for designing more potent and selective compounds. nih.gov

Hybrid Molecules: Combining the this compound core with other known pharmacophores can lead to hybrid molecules with dual or enhanced activity. For example, creating ester or amide derivatives with other bioactive molecules has proven to be a successful strategy for other imidazoles. semanticscholar.orgresearchgate.net

Prodrug Development: The hydroxyl group of this compound can be utilized to create prodrugs of known therapeutic agents. For instance, it has been used as a linker in the development of paclitaxel (B517696) and camptothecin (B557342) prodrugs, designed to be activated under specific physiological conditions. nih.gov

Examples of synthesized imidazole analogues and their activities:

Analogue ClassTarget ApplicationReference
2-Amino-1H-imidazolesInhibition of bacterial biofilms msu.ru
Thio-substituted imidazolesAntimicrobial, Antitumor sapub.org
Benzimidazole (B57391) derivativesAntimicrobial, Antiproliferative scispace.com
2-((5-acetyl-1-(phenyl)-4-methyl-1H-imidazol-2-yl)thio)-N-(4-((benzyl)oxy)phenyl) acetamide (B32628) derivativesAntibacterial (including resistant strains) nih.gov

Expanding Applications in Materials Science and Catalysis

The unique properties of the imidazole ring make this compound a promising candidate for various applications in materials science and catalysis. irjmets.comnumberanalytics.com

Corrosion Inhibitors: Imidazole derivatives are effective corrosion inhibitors for various metals and alloys. bohrium.com The presence of both the imidazole ring and a hydroxyl group in this compound suggests it could strongly adsorb onto metal surfaces, offering protection. tulane.eduresearchgate.netgoogle.com Future work could focus on its efficacy in different corrosive environments and for various metals.

Polymer Science: The hydroxyl group allows this compound to be incorporated into polymer chains, potentially enhancing the thermal stability and mechanical properties of the resulting materials. chemimpex.com Its use in the formulation of specialty polymers is an area ripe for exploration.

Coordination Chemistry and Catalysis: The nitrogen atoms in the imidazole ring can coordinate with metal ions, making this compound a potential ligand for creating catalytic complexes. nih.gov These complexes could find applications in a wide range of organic reactions, including oxidation and hydrolysis. sciopen.com

Addressing Research Challenges and Gaps in Current Knowledge

Despite the promising outlook, several challenges and knowledge gaps need to be addressed to fully realize the potential of this compound.

Scalable and Cost-Effective Synthesis: Developing synthetic routes that are not only green but also scalable and economically viable is crucial for the industrial application of this compound.

Comprehensive Toxicological Profile: A thorough evaluation of the toxicological profile of this compound is necessary to ensure its safety for any potential biological or commercial application.

Understanding Structure-Property Relationships: A deeper understanding of how subtle structural modifications affect the physicochemical and biological properties of this compound and its analogues is needed for rational design.

In Vivo Efficacy: While in vitro studies can demonstrate potential, in vivo studies are essential to confirm the efficacy and pharmacokinetic properties of any new bioactive analogues.

Q & A

Q. What are the common synthetic routes for 2-(1H-imidazol-2-yl)ethanol, and how can reaction conditions be optimized?

Methodological Answer: A widely used method involves condensation of 2-aminophenol with 1H-imidazole-4-carboxaldehyde in methanol under reflux, catalyzed by glacial acetic acid. Optimization includes adjusting molar ratios (e.g., 1:1 for substrates), reflux duration (2 hours), and post-reaction cooling to enhance precipitate formation. Recrystallization with cold methanol and diethyl ether improves purity (yield ~61%) . Alternative routes may employ THF or dioxane as solvents, with anhydrous potassium carbonate to facilitate nucleophilic substitutions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H NMR : Analyze aromatic proton environments (δ 6.35–8.69 ppm for imidazole and phenol protons) and hydroxyl group shifts, which vary with solvent (e.g., DMSO-d6 suppresses tautomerism) .
  • X-ray Diffraction : Resolve crystal packing (monoclinic Cc or triclinic P1 space groups) and hydrogen-bonding networks (e.g., O–H⋯N interactions forming 1D chains) .
  • Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, N percentages (e.g., C: 64.16% observed vs. 64.13% calculated) .

Q. What are the critical parameters for successful recrystallization of this compound?

Methodological Answer: Use methanol for initial dissolution due to moderate solubility, followed by rapid cooling in an ice bath to induce crystallization. Washing with cold methanol removes unreacted starting materials, while diethyl ether eliminates polar impurities. Drying in a desiccator ensures moisture-free product .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic structure of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., using the Colle-Salvetti correlation-energy formula) model electron density distributions, HOMO-LUMO gaps, and tautomeric equilibria. Gradient expansions of local kinetic-energy density predict correlation potentials, validated against experimental NMR/X-ray data to assess accuracy (error margins <5%) .

Q. What strategies resolve contradictions in reported biological activities of imidazole derivatives like this compound?

Methodological Answer: Discrepancies in antifungal efficacy (e.g., against plant vs. human pathogens) arise from assay variables (pH, inoculum size). Standardize protocols using CLSI guidelines, control solvent effects (DMSO vs. ethanol), and validate via dose-response curves (IC50 comparisons). Cross-reference with structural analogs (e.g., halogenated phenyl derivatives) to isolate substituent impacts .

Q. How to design experiments studying the coordination chemistry of this compound with transition metals?

Methodological Answer: Synthesize neutral Zn(II) complexes by refluxing the ligand with Zn(OAc)₂ in ethanol. Characterize via:

  • Fluorescence Quenching/Enhancement : Methoxy substituents on phenol rings enhance emission intensity (e.g., Z3/Z4 vs. Z1/Z2) .
  • X-ray Analysis : Identify coordination modes (e.g., N,O-chelating) and supramolecular interactions (π-π stacking vs. hydrogen bonding) .

Q. What challenges arise in interpreting NMR data for tautomeric forms of imidazole derivatives?

Methodological Answer: Solvent-dependent keto-enol phototautomerism complicates peak assignments. In methanol, excited-state relaxation suppresses tautomerism, simplifying spectra. Use low-temperature NMR (e.g., 193 K) to "freeze" dynamic equilibria and decouple overlapping signals .

Q. How to assess environmental persistence of this compound via degradation studies?

Methodological Answer: Conduct soil/water microcosm experiments under controlled light, pH, and microbial activity. Monitor degradation via:

  • HPLC-MS : Track parent compound disappearance and metabolite formation (e.g., hydroxylated imidazoles).
  • QSAR Modeling : Corporate logP and Hammett constants to predict half-lives .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-imidazol-2-yl)ethanol
Reactant of Route 2
2-(1H-imidazol-2-yl)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.